Product packaging for Zagociguat(Cat. No.:CAS No. 2201048-82-8)

Zagociguat

Cat. No.: B12429145
CAS No.: 2201048-82-8
M. Wt: 362.28 g/mol
InChI Key: GTKNNCQKFKGSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZAGOCIGUAT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10F4N6 B12429145 Zagociguat CAS No. 2201048-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2201048-82-8

Molecular Formula

C16H10F4N6

Molecular Weight

362.28 g/mol

IUPAC Name

8-[(2-fluorophenyl)methyl]-6-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]imidazo[1,2-a]pyrazine

InChI

InChI=1S/C16H10F4N6/c17-10-4-2-1-3-9(10)7-11-14-21-5-6-26(14)8-12(22-11)13-23-15(25-24-13)16(18,19)20/h1-6,8H,7H2,(H,23,24,25)

InChI Key

GTKNNCQKFKGSHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC=C3)C4=NNC(=N4)C(F)(F)F)F

Origin of Product

United States

Foundational & Exploratory

Zagociguat's Mechanism of Action in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zagociguat (formerly known as CY6463 or IW-6463) is a novel, orally active, and central nervous system (CNS)-penetrant small molecule that acts as a positive allosteric modulator of soluble guanylate cyclase (sGC).[1] By stimulating sGC, the primary receptor for nitric oxide (NO), this compound amplifies the endogenous NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[2] Dysfunction in this pathway is implicated in the pathophysiology of several neurodegenerative and neurological disorders, making this compound a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Potentiating the NO-sGC-cGMP Signaling Pathway

This compound's primary mechanism of action is the stimulation of sGC, an enzyme critical for transducing the NO signal into the second messenger cGMP.[3] Unlike sGC activators that target the oxidized, heme-free form of the enzyme, this compound is an sGC stimulator, meaning it acts on the native, reduced, heme-containing form of sGC.[2][4] This allows it to work synergistically with endogenous NO to enhance cGMP production.[2]

The therapeutic potential of this compound in CNS disorders stems from the multifaceted roles of the NO-sGC-cGMP pathway in the brain, which include:

  • Neurovascular Coupling and Cerebral Blood Flow: cGMP plays a crucial role in regulating vascular tone and regional blood flow.[4] By enhancing cGMP signaling, this compound may improve cerebral perfusion, which is often compromised in neurodegenerative conditions.[1]

  • Neuronal Function and Synaptic Plasticity: The pathway is integral to learning, memory formation, and synaptic plasticity.[5][6] this compound has been shown to increase long-term potentiation (LTP) in preclinical models.[7]

  • Neuroprotection and Inflammation: cGMP signaling has been implicated in neuronal survival and the modulation of neuroinflammatory processes.[4][8] Preclinical studies have demonstrated this compound's ability to reduce markers of inflammation.[8]

  • Mitochondrial Function: The NO-sGC-cGMP pathway is critical for mitochondrial biogenesis and function.[1] This is particularly relevant for mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS), where this compound is under investigation.[1][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell TypeSpeciesReference
sGC Stimulation (EC₅₀) 46 nMPrimary NeuronsRat[8]
CREB Phosphorylation (EC₅₀) 25.7 nMPrimary NeuronsRat[8]

Table 2: Preclinical In Vivo Pharmacodynamics of this compound

ModelDosageEffectReference
C57BL Mice 0.3-10 mg/kg (gavage)Increased cerebral cGMP, reduced blood pressure[8]
Huntington's Disease Mouse Model 7-308 nM (perfusion)Increased hippocampal LTP[8]
Diet-Induced Obese Mice 0.5-10 mg/kg (dietary)Reduced plasma TNFα and IL-16, increased brain BDNF[8]
Aged Male Mice 71.6 mg/kg (dietary)Reduced loss of hippocampal dendritic spines[8]

Table 3: Human Pharmacokinetics of this compound (Single and Multiple Ascending Doses)

ParameterValuePopulationReference
Median Time to Maximum Concentration (Tₘₐₓ) 0.8 - 5 hoursHealthy Participants[5][6]
Mean Terminal Half-Life (T₁/₂) 52.8 - 67.1 hoursHealthy Participants[5][6]
Mean CSF/Free Plasma Concentration Ratio 0.43 - 0.45Healthy Participants[5][10]

Experimental Protocols

In Vitro cGMP and pCREB Assays in Rat Primary Neurons

This protocol describes the methodology used to determine the in vitro potency of this compound in stimulating sGC and downstream signaling.[4]

  • Preparation of Rat Primary Neuronal Culture:

    • Dissect hippocampus and cortex from embryonic rat brains.

    • Wash tissues with Ca²⁺ and Mg²⁺ free Hanks' Balanced Salt Solution (HBSS).

    • Digest tissues with 0.25% trypsin and 0.1% DNase I at 37°C for 15 minutes.

    • Wash tissues with ice-cold HBSS.

    • Triturate tissues in a solution of 0.1% DNase I.

    • Centrifuge the cell suspension at 500 x g for 10 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with 2% B27, 0.5 mM L-glutamine, 25 µM L-glutamic acid, and 1% penicillin/streptomycin.

    • Plate cells on poly-L-lysine coated 384-well plates (for cGMP assay) or 96-well plates (for pCREB assay).

  • Compound Treatment and Assay:

    • Culture neurons for a specified duration.

    • Treat cells with varying concentrations of this compound (e.g., 0.01 nM to 30 µM) for 20-30 minutes.[8]

    • Lyse the cells and measure cGMP levels and CREB phosphorylation using appropriate assay kits (e.g., HTRF assays).

Visualizations

Signaling Pathway of this compound

Zagociguat_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active Downstream_Effectors Downstream Effectors (e.g., PKG, PDEs, ion channels) cGMP->Downstream_Effectors Physiological_Responses Physiological Responses (Neurovascular coupling, Synaptic plasticity, Neuroprotection) Downstream_Effectors->Physiological_Responses This compound This compound This compound->sGC_inactive Allosteric Modulation

Caption: this compound's signaling pathway.

Experimental Workflow for In Vitro Potency Assessment

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Dissection 1. Dissect Embryonic Rat Brain (Cortex & Hippocampus) Digestion 2. Enzymatic Digestion (Trypsin & DNase I) Dissection->Digestion Trituration 3. Mechanical Dissociation Digestion->Trituration Plating 4. Plate Primary Neurons Trituration->Plating Incubation 5. Incubate with this compound (Varying Concentrations) Plating->Incubation Lysis 6. Cell Lysis Incubation->Lysis Assay 7. cGMP / pCREB Assay (e.g., HTRF) Lysis->Assay Data_Analysis 8. Data Analysis (EC₅₀ Determination) Assay->Data_Analysis

Caption: Workflow for in vitro potency assessment.

Conclusion

This compound represents a promising therapeutic approach for a range of CNS disorders by targeting the fundamental NO-sGC-cGMP signaling pathway. Its ability to penetrate the CNS and potentiate this pathway addresses key pathophysiological mechanisms, including impaired cerebral blood flow, neuronal dysfunction, and neuroinflammation. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development. The detailed experimental protocols and visual diagrams in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound.

References

Preclinical evidence for Zagociguat in mitochondrial disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Evidence for Zagociguat in Mitochondrial Disease

Introduction

Mitochondrial diseases are a group of debilitating genetic disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA), leading to dysfunctional mitochondria.[1] This dysfunction impairs the ability of cells to produce sufficient energy in the form of ATP, particularly affecting organs with high energy demands such as the brain, muscles, and heart.[2] this compound (also known as CY6463) is an investigational, oral, once-daily, central nervous system (CNS)-penetrant stimulator of the enzyme soluble guanylate cyclase (sGC).[2][3][4][5] By targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound is hypothesized to rebalance dysregulated cellular pathways, thereby supporting mitochondrial function and restoring energy production.[2][4] This document provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound for mitochondrial diseases, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound acts as a positive allosteric modulator of sGC, an enzyme found in virtually every cell of the body.[2][4][5] It sensitizes sGC to its endogenous activator, nitric oxide (NO).[6] This stimulation enhances the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[5] The NO-sGC-cGMP pathway is a critical regulator of various physiological functions, including neuronal function, blood flow, and inflammation.[2][3] In the context of mitochondrial disease, enhancing this pathway is thought to improve mitochondrial function, increase cerebral blood flow, and reduce inflammation, addressing some of the core pathological mechanisms of these disorders.[1]

Zagociguat_Mechanism_of_Action cluster_Vessel Blood Vessel / Neuron cluster_Effects Downstream Cellular Effects NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC - Inactive) NO->sGC_inactive activates This compound This compound This compound->sGC_inactive sensitizes sGC_active sGC - Active sGC_inactive->sGC_active activation cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active Mito_Function Improved Mitochondrial Function cGMP->Mito_Function Blood_Flow Increased Blood Flow cGMP->Blood_Flow Inflammation Reduced Inflammation cGMP->Inflammation Neuronal_Function Improved Neuronal Function cGMP->Neuronal_Function

Caption: this compound stimulates the NO-sGC-cGMP signaling pathway.

Preclinical Evaluation in Zebrafish Models

Extensive preclinical studies have been conducted using zebrafish (Danio rerio) to evaluate the efficacy and safety of this compound across a range of mitochondrial disease models.[6][7] Zebrafish are a valuable model organism due to their high genetic homology with humans and the ability to create models that replicate biochemical deficiencies seen in patients, such as defects in respiratory chain (RC) complexes.[7] Both genetic knockout and pharmacologic inhibitor models were utilized to assess the therapeutic potential of this compound in diverse subtypes of primary mitochondrial disease (PMD).[7][8]

Data Presentation

The quantitative outcomes from these preclinical studies are summarized in the tables below.

Table 1: Efficacy of this compound in Diverse Zebrafish Models of Mitochondrial Disease

Animal Model Biochemical Deficiency Key Outcome Effective Concentration Reference
ndufs2-/- Larvae Complex I Neuromuscular Protection Not specified [7][8]
Rotenone-Exposed WT Larvae Complex I Neuromuscular Protection Not specified [7][8]
Azide-Exposed WT Larvae Complex IV Prevention of Brain Death 100 nM [7]
surf1-/- Larvae (low-dose azide) Complex IV No Rescue of Swimming/Neuromuscular Phenotypes Not specified [7]
fbxl4-/- Larvae (azide-stressed) Multiple RC Complexes Preserved Swimming Activity 10 nM [7][8]

| dldh-/- Larvae | Pyruvate Dehydrogenase Complex | No Rescue | 10 nM, 100 nM, 1 µM |[7][8] |

Table 2: Quantitative Effects of this compound on Adult surf1-/- Zebrafish (Complex IV Deficiency)

Parameter Assessed This compound Concentration Result p-value Reference
Total Oxygen Consumption (MO2) 100 nM Significant Rescue 0.0001 [7]
Total Oxygen Consumption (MO2) 1 µM No Significant Rescue 0.137 [7]

| Maximum Swimming Speed | 100 nM | Rescued | Not specified |[7] |

Experimental Protocols

Detailed methodologies were crucial for the rigorous preclinical evaluation of this compound.

Animal Models
  • Genetic Models: Zebrafish with mutations in genes orthologous to human mitochondrial disease genes were used, including:

    • ndufs2-/- (Complex I deficiency)[7]

    • surf1-/- (Complex IV deficiency)[7]

    • fbxl4-/- (Multiple RC complex deficiencies)[7]

    • dldh-/- (Dihydrolipoamide dehydrogenase deficiency)[7]

  • Pharmacologic Models: Wild-type (WT) zebrafish were exposed to specific mitochondrial toxins to induce acute dysfunction:

    • Rotenone: An inhibitor of Complex I.[7]

    • Sodium Azide: An inhibitor of Complex IV.[7]

This compound Administration and Analysis
  • Treatment: this compound was administered to larval or adult zebrafish by adding it to the water they were housed in.

  • Tissue Uptake Analysis: To confirm CNS penetration and tissue distribution, this compound levels in adult zebrafish brain and tail muscle were quantified. Tissues were analyzed using a Waters XBridge C18 column with a mobile phase gradient of water:acetonitrile (ACN) with 0.1% formic acid and ACN:methanol with 0.1% formic acid. The total run time was 2.5 minutes per sample.[6] Results showed similar this compound levels in both brain and tail muscle.[7][8]

Preclinical_Workflow cluster_Models Model Selection cluster_Evaluation Phenotypic and Mechanistic Evaluation Genetic Genetic Models (ndufs2-/-, surf1-/-, etc.) Treatment This compound Treatment (10 nM, 100 nM, 1 µM) Genetic->Treatment Pharm Pharmacologic Models (Rotenone, Azide) Pharm->Treatment Toxicity Toxicity & Viability Assessment Treatment->Toxicity Neuro Neuromuscular Function (Swimming, Brain Death) Treatment->Neuro Mito Mitochondrial Physiology (Oxygen Consumption, Enzyme Activity) Treatment->Mito Uptake Tissue Uptake (Brain, Muscle) Treatment->Uptake Analysis Data Analysis and Interpretation Toxicity->Analysis Neuro->Analysis Mito->Analysis Uptake->Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Efficacy and Physiology Assessments
  • Toxicity and Viability: Larval viability was monitored to ensure that the observed protective effects were not confounded by any inherent toxicity of the compound. No morphological or functional toxic effects were observed at the concentrations tested.[7][8]

  • Neuromuscular Function: This was assessed by evaluating larval swimming activity and protection from stressor-induced brain death or loss of heartbeat.[7][8]

  • Whole-Body Oxygen Consumption (MO2): The oxygen consumption capacity of adult zebrafish was measured as a key indicator of overall mitochondrial function. Measurements were taken while the fish were at rest and during forced swimming at speeds of 10 and 20 cm/s.[7]

  • Mitochondrial Respiratory Chain Enzyme Activity: To assess direct effects on mitochondrial biochemistry, the activity of specific complexes was measured. For Complex IV, activity was determined by spectrophotometrically following the oxidation of reduced cytochrome c at 550 nm in mitochondria-enriched extracts from zebrafish.[7] The assay buffer (pH 7.4) contained 25 mM KH2PO4, 5 mM MgCl2, 0.015% n-dodecyl-β-d-maltoside (DDM), 5 μM antimycin A, and 5 μM rotenone.[7]

Summary of Preclinical Findings and Translational Perspective

The preclinical evaluation of this compound in zebrafish models demonstrated its safety and significant therapeutic potential across multiple genetic and pharmacologic models of mitochondrial respiratory chain disease.[6]

Key Findings:

  • Broad Efficacy: this compound provided neuromuscular protection and improved survival in models of Complex I, Complex IV, and multiple respiratory chain deficiencies.[6][7]

  • Improved Mitochondrial Physiology: Treatment with 100 nM this compound significantly rescued both whole-body oxygen consumption and maximum swimming speed in an adult zebrafish model of Complex IV deficiency, providing direct evidence of improved mitochondrial and physiological function.[7]

  • CNS Penetrance: The compound was confirmed to penetrate the CNS, achieving similar concentrations in the brain and muscle, which is critical for treating the neurological symptoms of diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes).[1][7]

  • Potency: Therapeutic effects were observed in the potent 10-100 nM range.[6]

These robust preclinical findings provided a strong rationale for advancing this compound into clinical development. An open-label Phase 2a study in adults with MELAS showed that this compound was well-tolerated and was associated with improvements in mitochondrial function, cerebral blood flow, and neuronal function.[1][2][9][10] These promising results have led to the initiation of a larger, placebo-controlled Phase 2b trial (PRIZM study) to further evaluate the efficacy and safety of this compound in patients with MELAS.[4][11][12]

Conclusion

The comprehensive preclinical data for this compound, primarily derived from diverse zebrafish models, provides compelling evidence of its potential as a broad-spectrum therapeutic for mitochondrial diseases. The compound has demonstrated the ability to improve neuromuscular function, enhance mitochondrial physiology, and protect against acute metabolic stress. Its mechanism of action, targeting the fundamental NO-sGC-cGMP signaling pathway, and its confirmed CNS penetrance position it as a promising candidate to address the complex, multi-systemic nature of mitochondrial disorders. The preclinical evidence strongly supports the ongoing clinical investigation of this compound for MELAS and suggests its potential utility for a wider array of mitochondrial diseases.[6]

References

Therapeutic Potential of Zagociguat for MELAS Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) syndrome is a debilitating multi-system mitochondrial disease with no approved treatments. The pathophysiology of MELAS is complex, involving impaired cellular energy production, endothelial dysfunction, and a deficiency in nitric oxide (NO) bioavailability, which contributes to impaired cerebral blood flow and stroke-like episodes. Zagociguat (formerly CY6463), a first-in-class, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator, presents a promising therapeutic strategy. By amplifying the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound is hypothesized to counteract the downstream consequences of NO deficiency, thereby improving mitochondrial function, increasing cerebral blood flow, and reducing inflammation. This technical guide provides an in-depth overview of the therapeutic potential of this compound for MELAS syndrome, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways and clinical trial designs.

Introduction to MELAS Syndrome and the Therapeutic Rationale for this compound

MELAS syndrome is a rare, maternally inherited mitochondrial disorder that predominantly affects the nervous system and muscles.[1][2] The majority of cases (approximately 80%) are caused by a point mutation (m.3243A>G) in the mitochondrial tRNALeu(UUR) gene (MT-TL1).[1] This mutation impairs mitochondrial protein synthesis, leading to a deficiency in the oxidative phosphorylation (OXPHOS) system and reduced ATP production.[1]

A critical element in the pathophysiology of MELAS is endothelial dysfunction, characterized by impaired vasodilation and a pro-inflammatory state. This is, in part, attributed to a significant deficiency in nitric oxide (NO), a key signaling molecule that regulates vascular tone and blood flow.[1] The therapeutic administration of the NO precursor L-arginine has shown some benefit in improving stroke-like symptoms, supporting the role of NO deficiency in the disease.[1]

This compound is a small molecule that stimulates soluble guanylate cyclase (sGC), the primary receptor for NO.[2] By acting as a positive allosteric modulator, this compound sensitizes sGC to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[2] This amplification of the NO-sGC-cGMP pathway is proposed to restore vascular homeostasis, enhance cerebral blood flow, and potentially improve mitochondrial bioenergetics, addressing the core deficits in MELAS syndrome.

Preclinical and Clinical Evidence

Preclinical Data

Preclinical studies have demonstrated the potential of this compound to ameliorate mitochondrial dysfunction. In studies using zebrafish models of mitochondrial respiratory chain disease, this compound treatment showed functional improvements.[3]

Clinical Data: Phase 2a Open-Label Study

A Phase 2a open-label, signal-seeking study evaluated the safety, tolerability, and pharmacodynamic effects of this compound (15 mg, once-daily) in eight adult patients with MELAS over 29 days.[2][4] The study revealed a favorable safety profile and demonstrated target engagement with improvements across multiple exploratory biomarkers.[5]

Data Presentation

The key quantitative findings from the Phase 2a open-label study are summarized in the tables below.

Biomarker of Mitochondrial Dysfunction Result Notes
Plasma Lactate Reductions observed in 6 of 8 participants.Mean percentage change of -24% (range: -7% to -46%).
GDF-15 Reductions observed in 4 of 8 participants.Greatest reductions (up to 39%) were seen in participants with higher baseline concentrations.
FGF-21 Changes correlated with lactate and GDF-15.
Hemodynamic and Inflammatory Biomarkers Result Notes
Cerebral Blood Flow (CBF) Increases from baseline observed in 5 of 8 participants.Mean increase of 42% (range: 19% to 60%).
Inflammatory Biomarkers Approximately two-thirds of a 40-plasma biomarker panel showed a decrease from baseline.[6]The largest effect sizes were observed in serum amyloid P and Beta2-microglobulin.[6]
Clinical Outcome Assessment Result Notes
Patient Global Impression of Change (PGIC) Changes in CBF were strongly correlated with clinical improvement as assessed by PGIC.Correlation coefficient (r-value) of -0.84.

Experimental Protocols

Measurement of Plasma Biomarkers

3.1.1 Plasma Lactate

  • Principle: Lactate is measured using an enzymatic lactate oxidase assay. Lactate oxidase catalyzes the oxidation of lactate to pyruvate and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which is quantified by spectrophotometry.

  • Protocol:

    • Sample Collection: Whole blood is collected in a grey top tube (sodium fluoride/potassium oxalate) and immediately placed on ice to inhibit glycolysis.[7] The blood should be drawn without the use of a tourniquet if possible, and the patient should be at rest.[1][7]

    • Sample Processing: Plasma is separated from cells by centrifugation within 15 minutes of collection.[7]

    • Assay: The lactate concentration in the plasma is determined using a clinical chemistry analyzer (e.g., Cobas 6000® analyzer) following the manufacturer's instructions for the lactate oxidase-based colorimetric assay.[8] The absorbance is read at a specific wavelength (e.g., 510 nm), and the lactate concentration is calculated from a standard curve.[9]

3.1.2 GDF-15 and FGF-21

  • Principle: Enzyme-linked immunosorbent assay (ELISA) is used for the quantitative determination of GDF-15 and FGF-21 in plasma. This is a sandwich ELISA where the target protein is captured by a specific antibody coated on a microplate and then detected by a second, biotin-conjugated antibody.

  • Protocol:

    • Sample Collection: Fasting peripheral blood is collected in EDTA tubes.[10]

    • Sample Processing: Plasma is separated by centrifugation (e.g., 2500 x g for 15 minutes) and stored at -80°C until analysis.[10]

    • Assay: Commercially available ELISA kits (e.g., from R&D Systems or BioVendor) are used according to the manufacturer's instructions.[10][11] The general steps include:

      • Addition of standards and samples to the antibody-coated microplate.

      • Incubation to allow the target protein to bind to the immobilized antibody.

      • Washing to remove unbound substances.

      • Addition of a biotin-conjugated detection antibody.

      • Incubation and washing.

      • Addition of streptavidin-horseradish peroxidase (HRP).

      • Incubation and washing.

      • Addition of a TMB substrate solution, leading to color development in proportion to the amount of bound protein.

      • Stopping the reaction with an acid solution and measuring the absorbance at 450 nm.

      • Calculation of protein concentration from a standard curve.

Measurement of Cerebral Blood Flow
  • Principle: Arterial Spin Labeling (ASL) is a non-invasive MRI technique that uses magnetically labeled arterial blood water as an endogenous tracer to quantify cerebral blood flow (CBF).

  • Protocol:

    • Patient Preparation: No specific preparation is required, but the patient must be able to remain still during the MRI scan.

    • Image Acquisition: A pseudo-continuous ASL (pCASL) sequence with background suppression is performed on a 3T MRI scanner, as recommended by consensus guidelines.[12]

      • A train of radiofrequency pulses is applied at the level of the neck to magnetically label the arterial blood flowing to the brain.

      • After a post-labeling delay to allow the labeled blood to reach the brain tissue, a 3D image of the brain is acquired.

      • Control images are acquired without the initial labeling pulse.

    • Image Analysis:

      • The labeled and control images are subtracted to generate a perfusion-weighted image.

      • Quantitative CBF maps (in units of mL/100g/min) are calculated based on a simplified kinetic model that accounts for the T1 decay of the labeled blood and other physiological parameters.

Signaling Pathways and Experimental Workflows

Pathophysiological Signaling in MELAS and the Mechanism of Action of this compound

The following diagram illustrates the core pathophysiology of MELAS, highlighting the role of nitric oxide deficiency and the proposed mechanism of action for this compound.

MELAS_Zagociguat_Pathway cluster_MELAS MELAS Pathophysiology cluster_this compound This compound Intervention mtDNA_mutation m.3243A>G mtDNA Mutation mito_dysfunction Mitochondrial Dysfunction mtDNA_mutation->mito_dysfunction oxphos_defect OXPHOS Defect mito_dysfunction->oxphos_defect no_deficiency Nitric Oxide (NO) Deficiency mito_dysfunction->no_deficiency Contributes to atp_decrease ↓ ATP Production oxphos_defect->atp_decrease endothelial_dysfunction Endothelial Dysfunction no_deficiency->endothelial_dysfunction impaired_vasodilation Impaired Vasodilation endothelial_dysfunction->impaired_vasodilation stroke_like_episodes Stroke-like Episodes impaired_vasodilation->stroke_like_episodes This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Stimulates cGMP ↑ cGMP sGC->cGMP Catalyzes vasodilation Vasodilation cGMP->vasodilation mito_function_improve Improved Mitochondrial Function cGMP->mito_function_improve Potential effect vasodilation->impaired_vasodilation Counteracts cbf_increase ↑ Cerebral Blood Flow vasodilation->cbf_increase

Caption: MELAS pathophysiology and this compound's mechanism.

The NO-sGC-cGMP Signaling Pathway

This diagram provides a more detailed view of the canonical nitric oxide signaling pathway targeted by this compound.

NO_sGC_cGMP_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Binds to sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates vasodilation Vasodilation PKG->vasodilation mito_biogenesis Mitochondrial Biogenesis PKG->mito_biogenesis anti_inflammatory Anti-inflammatory Effects PKG->anti_inflammatory This compound This compound This compound->sGC_inactive Sensitizes & Stimulates

Caption: The NO-sGC-cGMP signaling cascade.

PRIZM Phase 2b Clinical Trial Workflow

The following diagram outlines the design of the ongoing PRIZM Phase 2b clinical trial for this compound in MELAS patients.

PRIZM_Trial_Workflow cluster_period1 Treatment Period 1 (12 Weeks) cluster_period2 Treatment Period 2 (12 Weeks) screening Screening & Baseline randomization Randomization (1:1) screening->randomization groupA1 Group A: This compound (15mg or 30mg) randomization->groupA1 groupB1 Group B: Placebo randomization->groupB1 washout Washout Period (4 Weeks) groupA1->washout groupB1->washout groupA2 Group A: Placebo washout->groupA2 groupB2 Group B: This compound (15mg or 30mg) washout->groupB2 follow_up Safety Follow-up groupA2->follow_up groupB2->follow_up ole Open-Label Extension (Optional) follow_up->ole

Caption: PRIZM Phase 2b crossover study design.

Future Directions and Conclusion

The preclinical rationale and the encouraging biomarker data from the Phase 2a open-label study provide a strong foundation for the continued development of this compound as a potential therapy for MELAS syndrome. The ongoing PRIZM Phase 2b randomized, placebo-controlled, crossover study will be critical in establishing the efficacy of this compound in improving the clinical symptoms of fatigue and cognitive impairment, which are highly burdensome for individuals with MELAS.[13][14][15][16]

Key questions for future research include the long-term safety and efficacy of this compound, its impact on the frequency and severity of stroke-like episodes, and its potential applicability to other mitochondrial diseases characterized by endothelial dysfunction and NO deficiency. The patient-centered design of the PRIZM study, which incorporates at-home assessments and focuses on outcomes that matter most to patients, represents a significant step forward in the development of therapies for rare and complex diseases like MELAS.[13][15]

References

Zagociguat's Impact on Mitochondrial Biogenesis and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zagociguat (formerly CY6463) is a novel, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator currently under investigation for the treatment of mitochondrial diseases, most notably Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). Emerging preclinical and clinical data suggest that this compound may ameliorate the effects of mitochondrial dysfunction by enhancing mitochondrial biogenesis and function. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its observed effects on mitochondrial physiology, and the experimental methodologies used to evaluate these effects. The information presented herein is intended to support further research and development in the field of mitochondrial medicine.

Introduction to this compound and its Primary Target

This compound is a small molecule that acts as a positive allosteric modulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Unlike other sGC stimulators, this compound is designed to penetrate the blood-brain barrier, making it a promising therapeutic candidate for neurological and neuromuscular diseases with mitochondrial underpinnings.[1][2] The primary mechanism of action of this compound involves sensitizing sGC to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP).[1] This signaling cascade is hypothesized to rebalance dysregulated cellular pathways that support mitochondrial function and energy production.[3][4]

The NO-sGC-cGMP Signaling Pathway and its Role in Mitochondrial Biogenesis

The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway plays a crucial role in various physiological processes, including the regulation of mitochondrial biogenesis.[1] The activation of sGC by NO, and its stimulation by compounds like this compound, leads to an increase in intracellular cGMP levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which can then phosphorylate and activate downstream targets. One of the key pathways implicated in cGMP-mediated mitochondrial biogenesis involves the p38 mitogen-activated protein kinase (MAPK). This pathway ultimately leads to the activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis. PGC-1α then co-activates nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), leading to the transcription of nuclear and mitochondrial genes essential for mitochondrial replication and function.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus cluster_3 Mitochondrion This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Stimulates NO Nitric Oxide (NO) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates p38_MAPK p38 MAPK PKG->p38_MAPK Activates PGC1a PGC-1α p38_MAPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Co-activates TFAM_gene TFAM Gene NRF1->TFAM_gene Activates Transcription TFAM TFAM TFAM_gene->TFAM Translated to mtDNA mtDNA Replication & Transcription TFAM->mtDNA Promotes Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis

This compound's Proposed Signaling Pathway for Mitochondrial Biogenesis.

Preclinical Evidence of this compound's Impact on Mitochondrial Function

Preclinical studies using zebrafish models of mitochondrial respiratory chain disease have provided the most detailed quantitative insights into this compound's effects on mitochondrial physiology.[5]

Quantitative Data from Zebrafish Studies

The following tables summarize the key findings from a study evaluating this compound (zag) in various zebrafish models of primary mitochondrial disease (PMD).[5]

Table 1: Effect of this compound (10 nM) on Mitochondrial Complex I Activity [5]

Zebrafish ModelTreatmentComplex I Activity (% of Control)
surf1-/- + AzideVehicleData not provided
surf1-/- + AzideThis compound (10 nM)Significantly Increased
fbxl4-/- + AzideVehicleData not provided
fbxl4-/- + AzideThis compound (10 nM)Significantly Increased
AB + RotenoneVehicleData not provided
AB + RotenoneThis compound (10 nM)No Significant Change

Note: The original publication states that this compound "did significantly improve complex I activity across all of the non-complex I-deficient models," but does not provide specific percentage increases or p-values in the main text or figures for all models.

Table 2: Effect of this compound (10 nM) on Cellular Energetics in Zebrafish Models [5]

Zebrafish ModelTreatmentATP Levels (Relative Change)NAD+ Levels (Relative Change)NADH/NAD+ Ratio (Relative Change)
surf1-/- + AzideThis compound (10 nM)RescuedTrended towards increaseRescued
fbxl4-/- + AzideThis compound (10 nM)RescuedTrended towards increaseRescued

Note: "Rescued" indicates a statistically significant return towards wild-type levels compared to the disease model without treatment.

Experimental Protocols for Preclinical Studies

The following are generalized protocols based on methodologies commonly employed in zebrafish mitochondrial research and referenced in the this compound preclinical studies.[5]

  • Animal Husbandry: Zebrafish larvae are typically raised in E3 embryo medium at 28.5°C.

  • Drug Treatment: this compound is dissolved in a vehicle such as DMSO and added directly to the embryo medium at the desired concentration (e.g., 10 nM). Control groups receive a corresponding volume of the vehicle.

This protocol is adapted from standard spectrophotometric assays for mitochondrial complex activity.[5]

  • Mitochondrial Isolation: Larval zebrafish are homogenized, and mitochondria-enriched fractions are obtained through differential centrifugation.

  • Assay Buffer Preparation: A typical assay buffer contains 25 mM KH2PO4 (pH 7.4), 5 mM MgCl2, 3 mg/mL bovine serum albumin (BSA), 25 µM ubiquinone Q1, and 5 µM antimycin A.

  • Reaction Initiation: The reaction is initiated by adding 150 µM NADH to the mitochondrial sample in the assay buffer.

  • Spectrophotometric Measurement: The reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), is measured at 600 nm. The rate of this reduction is proportional to Complex I activity.

  • Inhibitor Control: A parallel reaction is run in the presence of the Complex I inhibitor rotenone (5 µM) to determine the rotenone-insensitive activity, which is then subtracted from the total activity.

Commercial bioluminescence assay kits are commonly used for ATP quantification.

  • Sample Preparation: Zebrafish larvae are lysed to release intracellular ATP.

  • Assay Principle: The assay utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.

  • Luminometry: The amount of light produced is directly proportional to the ATP concentration and is measured using a luminometer.

  • Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the levels in the experimental samples.

G start Zebrafish Larvae (Control and this compound-treated) homogenization Homogenization & Differential Centrifugation start->homogenization mito_pellet Mitochondria-Enriched Pellet homogenization->mito_pellet supernatant Cytosolic Fraction homogenization->supernatant complex_assay Complex I Activity Assay (Spectrophotometry) mito_pellet->complex_assay atp_assay ATP Measurement (Bioluminescence) supernatant->atp_assay results Quantitative Data on Mitochondrial Function complex_assay->results atp_assay->results

Experimental Workflow for Preclinical Mitochondrial Function Assessment.

Clinical Evidence of this compound's Impact on Mitochondrial Function

A Phase 2a open-label study of this compound in patients with MELAS has provided initial clinical evidence of its potential to improve biomarkers of mitochondrial dysfunction.[6][7]

Qualitative Data from the Phase 2a MELAS Study

The following table summarizes the reported changes in key plasma biomarkers of mitochondrial dysfunction after 29 days of treatment with 15 mg once-daily this compound.[7]

Table 3: Change in Plasma Biomarkers of Mitochondrial Dysfunction in MELAS Patients Treated with this compound [7]

BiomarkerFunctionMean Change from Baseline (%)
LactateIndicator of anaerobic metabolism-18%
GDF-15Marker of mitochondrial stress-14%
FGF-21Marker of mitochondrial stress-25%

Note: These results are from a presentation of the Phase 2a study and represent the mean percentage change. Absolute values, statistical significance (p-values), and error bars were not provided in the available public information.

Discussion and Future Directions

The available preclinical and clinical data provide a compelling rationale for the continued investigation of this compound as a therapeutic agent for mitochondrial diseases. The preclinical studies in zebrafish demonstrate a clear, positive impact on mitochondrial complex I activity and cellular energy status.[5] The preliminary clinical data in MELAS patients, showing a reduction in key biomarkers of mitochondrial dysfunction, are consistent with these preclinical findings.[7]

The proposed mechanism of action, involving the stimulation of the NO-sGC-cGMP pathway leading to the activation of PGC-1α and subsequent mitochondrial biogenesis, provides a strong biological basis for these observations. However, further research is needed to directly demonstrate this compound's effect on PGC-1α, NRF-1, and TFAM expression and activity in relevant cellular and animal models.

The ongoing Phase 2b PRIZM study (NCT04475549), a randomized, double-blind, placebo-controlled crossover trial, will be crucial in providing more definitive evidence of this compound's efficacy and safety in MELAS patients.[8][9] Future studies should also aim to provide more detailed quantitative data on mitochondrial function, including direct measurements of mitochondrial respiration and ATP production in patient-derived cells.

Conclusion

This compound represents a promising and innovative therapeutic approach for mitochondrial diseases. Its ability to penetrate the CNS and stimulate the sGC-cGMP pathway, thereby potentially enhancing mitochondrial biogenesis and function, addresses a core pathophysiological mechanism in these devastating disorders. The data gathered to date, while still emerging, strongly support the continued development of this compound and warrant further investigation into its full therapeutic potential.

References

Early-Phase Clinical Trial Results for Zagociguat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zagociguat (formerly CY6463) is a novel, central nervous system (CNS)-penetrant small molecule stimulator of soluble guanylate cyclase (sGC).[1] By stimulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound holds therapeutic potential for neurodegenerative and mitochondrial diseases.[2] This technical guide provides an in-depth overview of the available early-phase clinical trial data for this compound, with a focus on quantitative results, experimental methodologies, and relevant biological pathways.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's mechanism of action centers on the stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling cascade.[3] In this pathway, nitric oxide (NO) binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, acts as a second messenger, influencing various downstream targets to modulate physiological processes such as inflammation, endothelial function, and cerebral blood flow.[4] this compound enhances the production of cGMP, thereby amplifying the effects of this signaling pathway.[2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes conversion of GTP GTP GTP->sGC Downstream_Effectors Downstream Effectors cGMP->Downstream_Effectors Activates Physiological_Responses Physiological Responses (e.g., Vasodilation, Neurotransmission) Downstream_Effectors->Physiological_Responses Modulates

Figure 1: this compound's Mechanism of Action in the NO-sGC-cGMP Pathway.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human study (NCT03856827) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult participants.[5]

Experimental Protocol

The study consisted of three parts: a Single Ascending Dose (SAD) phase, a Multiple Ascending Dose (MAD) phase, and a food-interaction phase.

  • Single Ascending Dose (SAD): Single oral doses of 0.3, 1, 3, 10, 20, 30, and 50 mg of this compound or placebo were administered.

  • Multiple Ascending Dose (MAD): Doses of 2, 5, 10, and 15 mg of this compound or placebo were administered once daily for 14 days.

  • Food-Interaction: A single 10 mg dose of this compound was administered in both fed and fasted states.

Safety and Tolerability Assessments: Included monitoring of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.

Pharmacokinetic (PK) Assessments: Blood, urine, and cerebrospinal fluid (CSF) samples were collected to determine this compound concentrations.

Pharmacodynamic (PD) Assessments:

  • Central Nervous System (CNS) Effects: A CNS test battery called NeuroCart® and pharmaco-electroencephalography (pEEG) were utilized.[4]

  • Cardiovascular Effects: Blood pressure and heart rate were monitored.

cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) cluster_Food_Effect Food-Interaction Healthy_Volunteers Healthy Volunteers SAD_Doses 0.3, 1, 3, 10, 20, 30, 50 mg (Single Dose) Healthy_Volunteers->SAD_Doses MAD_Doses 2, 5, 10, 15 mg (Once daily for 14 days) Healthy_Volunteers->MAD_Doses Food_Effect_Dose 10 mg (Fed vs. Fasted) Healthy_Volunteers->Food_Effect_Dose Assessments Safety, Tolerability, PK, PD (NeuroCart®, pEEG, Vitals) SAD_Doses->Assessments MAD_Doses->Assessments Food_Effect_Dose->Assessments

Figure 2: Workflow of the Phase 1 First-in-Human Trial of this compound.
Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers [4]

ParameterValue
Median Time to Maximum Concentration (Tmax)0.8 - 5 hours
Mean Terminal Half-life (T½)52.8 - 67.1 hours
Mean CSF/free Plasma Concentration Ratio0.43

Table 2: Pharmacodynamic Effects of this compound on Blood Pressure in Healthy Volunteers

ParameterMaximum Mean Reduction
Systolic Blood Pressure6.1 mmHg
Diastolic Blood Pressure7.5 mmHg

Phase 2a Clinical Trial in Patients with MELAS

A Phase 2a open-label study was conducted to evaluate this compound in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS).[3]

Experimental Protocol

Details of the experimental protocol for the Phase 2a study are not extensively published. The study was an open-label trial where patients received this compound for 29 days.[6] Assessments included safety, pharmacokinetics, and biomarkers related to mitochondrial function, inflammation, and cerebral blood flow.[6]

Quantitative Data

Quantitative results from the Phase 2a study have not been publicly released. The available information indicates that this compound had a favorable safety profile and was associated with qualitative improvements in:[3][7]

  • Neuronal function

  • Mitochondrial function

  • Blood flow in the brain

Phase 2b PRIZM Clinical Trial in Patients with MELAS

The ongoing PRIZM study (NCT06402123) is a Phase 2b randomized, double-blind, placebo-controlled, crossover trial evaluating the efficacy and safety of this compound in patients with MELAS.[8][9]

Experimental Protocol
  • Study Design: Participants are randomized to receive one of two doses of this compound (15 mg or 30 mg) or a placebo once daily for 12 weeks.[8] This is followed by a 4-week washout period, after which participants crossover to the other treatment arm for another 12 weeks.[8]

  • Primary Outcome Measures: The primary endpoints are changes in:[10]

    • PROMIS Fatigue MELAS Short Form scores

    • Groton Maze Learning Test scores

    • International Digit Symbol Substitution Test scores

  • Key Secondary and Exploratory Outcome Measures: Include assessments of safety and tolerability.[10]

cluster_Period1 Treatment Period 1 (12 weeks) cluster_Period2 Treatment Period 2 (12 weeks) MELAS_Patients MELAS Patients Randomization Randomization MELAS_Patients->Randomization GroupA1 This compound (15mg or 30mg) Randomization->GroupA1 GroupB1 Placebo Randomization->GroupB1 Washout Washout Period (4 weeks) GroupA1->Washout Assessments Primary Outcome Measures: - PROMIS Fatigue MELAS SF - Groton Maze Learning Test - International Digit Symbol Substitution Test GroupA1->Assessments GroupB1->Washout GroupB1->Assessments Crossover Crossover Washout->Crossover GroupA2 Placebo Crossover->GroupA2 GroupB2 This compound (15mg or 30mg) Crossover->GroupB2 GroupA2->Assessments GroupB2->Assessments

Figure 3: Design of the Phase 2b PRIZM Crossover Trial.
Detailed Methodologies for Key Experiments

NeuroCart® CNS Test Battery: This is a proprietary, mobile battery of neuropsychological and neurophysiological tests.[8] It is designed to measure a wide range of CNS functions, including alertness, memory, motor skills, and visuomotor skills.[5] The battery allows for the correlation of a compound's CNS effects with its concentration in the body.[8]

Groton Maze Learning Test (GMLT): This is a computerized test of spatial learning and memory. Participants are required to learn a hidden pathway through a 10x10 grid of tiles. The number of errors made in finding the pathway provides a measure of spatial working memory.

International Digit Symbol Substitution Test (DSST): This test assesses processing speed, attention, and working memory. Participants are given a key that pairs digits with symbols and are then required to write the corresponding symbol for a series of digits as quickly and accurately as possible within a set time limit.

PROMIS Fatigue MELAS Short Form: This is a patient-reported outcome measure specifically designed to assess the severity and impact of fatigue in individuals with MELAS. Patients respond to a series of questions about their fatigue experience over the preceding seven days. The raw scores are converted to a T-score, which is standardized to a general population mean of 50 and a standard deviation of 10.

Summary and Future Directions

Early-phase clinical trials of this compound have demonstrated that the drug is well-tolerated, CNS-penetrant, and exhibits pharmacodynamic activity consistent with its mechanism of action as an sGC stimulator. While quantitative efficacy data from patient populations is still emerging, the ongoing Phase 2b PRIZM study in MELAS patients will provide crucial insights into the therapeutic potential of this compound for this and potentially other related conditions. The comprehensive data on pharmacokinetics and CNS engagement from the Phase 1 study supports its further development for neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Utilizing Zebrafish Models to Investigate the Effects of Zagociguat on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial diseases represent a group of debilitating genetic disorders characterized by impaired energy production.[1] These conditions arise from mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA), leading to dysfunctional mitochondria.[1] Given the ubiquitous presence of mitochondria, these diseases can affect any organ system, with the brain and muscles being particularly vulnerable due to their high energy demands.[2] Zagociguat (also known as CY6463 or IW-6463) is an investigational, central nervous system (CNS)-penetrant, oral stimulator of the enzyme soluble guanylate cyclase (sGC).[3][4] By stimulating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, this compound is hypothesized to rebalance cellular pathways that support mitochondrial function, thereby restoring energy production and improving physiological function.[5] Preclinical and clinical studies have shown that this compound can improve mitochondrial and neuronal function, making it a promising therapeutic candidate for mitochondrial diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes).[1][2][6]

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model system for studying mitochondrial biology and for the preclinical evaluation of novel therapeutics.[7][8] Its high genetic homology with humans, rapid development, optical transparency, and suitability for high-throughput screening make it an ideal in vivo platform for assessing the efficacy and mechanism of action of compounds like this compound.[9][10][11] Specifically, studies have successfully used zebrafish to model mitochondrial respiratory chain dysfunction and have demonstrated that this compound can prevent neuromuscular deficits and improve mitochondrial physiology in these models.[6][12]

These application notes provide detailed protocols for utilizing zebrafish models to study the effects of this compound on mitochondrial function, encompassing model creation, drug administration, and a suite of biochemical, bioenergetic, and behavioral assays.

This compound's Mechanism of Action: The NO-sGC-cGMP Pathway

This compound acts as a positive allosteric modulator of sGC, an enzyme critical to the NO-sGC-cGMP signaling pathway.[13] This pathway is integral to various physiological processes, including neuronal function and blood flow.[3] In mitochondrial diseases, this pathway can be dysregulated. This compound enhances sGC's sensitivity to endogenous NO and can partially activate the enzyme even in the absence of NO, boosting the production of cGMP.[13] This restored signaling is believed to support cellular functions that improve mitochondrial energy production.

cluster_pathway NO-sGC-cGMP Signaling Pathway cluster_drug Therapeutic Intervention NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Substrate Downstream Downstream Cellular Effects (e.g., Mitochondrial Support, Vasodilation, Neuroprotection) cGMP->Downstream Activates This compound This compound This compound->sGC_inactive Stimulates & Sensitizes to NO

Figure 1: this compound stimulates the NO-sGC-cGMP signaling pathway.

Experimental Workflow for Evaluating this compound in Zebrafish

A typical experimental workflow involves selecting or generating a relevant zebrafish model of mitochondrial dysfunction, exposing the larvae to this compound, and subsequently performing a battery of tests to assess mitochondrial function, organismal health, and behavior.

cluster_assays Endpoint Analysis start Start: Select Zebrafish Model model_pharm Pharmacological Model (e.g., Rotenone, Azide) start->model_pharm model_gen Genetic Model (e.g., surf1-/-, ndufs2-/-) start->model_gen treatment This compound Treatment (e.g., 10 nM for 24h) + Vehicle Control model_pharm->treatment model_gen->treatment assay_resp Mitochondrial Respirometry (Seahorse XFe Analyzer) treatment->assay_resp assay_biochem Biochemical Assays (ATP, Complex Activity) treatment->assay_biochem assay_behav Behavioral Assessment (Swimming Activity) treatment->assay_behav analysis Data Analysis & Interpretation assay_resp->analysis assay_biochem->analysis assay_behav->analysis

Figure 2: General experimental workflow for testing this compound in zebrafish.

Detailed Experimental Protocols

Protocol 1: Establishing Zebrafish Models of Mitochondrial Dysfunction

A. Pharmacological Models (Example: Complex I Inhibition with Rotenone) [14]

  • Stock Solution: Prepare a 100 mM stock solution of rotenone in ethanol. Store at -20°C in the dark.

  • Embryo Collection: Collect newly fertilized zebrafish embryos and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, 10⁻⁵% Methylene Blue) at 28.5°C.

  • Treatment: At 5 hours post-fertilization (hpf), transfer embryos to fresh E3 medium containing the desired final concentration of rotenone (e.g., 30-100 nM). A vehicle control (e.g., 0.1% DMSO) must be run in parallel.

  • Incubation: Incubate larvae until the desired developmental stage for subsequent experiments (e.g., 3 to 7 days post-fertilization, dpf). Monitor for developmental defects or lethality to confirm toxicity.

B. Genetic Models Utilize established mutant zebrafish lines that model specific mitochondrial diseases. Examples include:

  • surf1-/-: A model for Complex IV deficiency (Leigh Syndrome).[12]

  • ndufs2-/-: A model for Complex I deficiency.[12]

  • fbxl4-/-: A model for multiple respiratory chain dysfunction.[12] These lines can be maintained and bred according to standard zebrafish husbandry protocols.

Protocol 2: this compound Administration to Zebrafish Larvae[12]
  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Preparation: At the desired developmental stage (e.g., 6 dpf), array larvae from the selected mitochondrial dysfunction model into a multi-well plate (e.g., 24-well or 96-well) with one larva per well in E3 medium.

  • Treatment: Add this compound from the stock solution to the E3 medium to reach the desired final concentration (e.g., 10 nM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

  • Incubation: Incubate the larvae for the specified duration (e.g., 24 hours) at 28.5°C before proceeding to endpoint analysis.

Protocol 3: Assessment of Mitochondrial Respiration via Extracellular Flux Analysis

This protocol is adapted for the Agilent Seahorse XFe24 or XFe96 Analyzer.[15][16]

  • Cartridge Hydration: Hydrate the Seahorse sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Larvae Preparation: Following this compound treatment, anesthetize larvae using MS-222 (tricaine) to prevent movement, which can interfere with oxygen consumption rate (OCR) measurements.[15]

  • Plate Loading: Transfer a single anesthetized larva to each well of a Seahorse islet capture microplate containing fresh E3 medium (or assay medium).

  • Drug Port Loading: Load the ports of the hydrated sensor cartridge with stock solutions of mitochondrial inhibitors, which will be sequentially injected to assess different parameters of mitochondrial respiration. A typical injection strategy is:

    • Port A: Oligomycin (e.g., 1-2 µM final concentration) to inhibit ATP synthase (Complex V).

    • Port B: FCCP (e.g., 2.5 µM final concentration), an uncoupling agent, to induce maximal respiration.

    • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration) to inhibit Complex I and III, shutting down mitochondrial respiration.

  • Assay Execution: Calibrate the sensor cartridge and run the assay. The standard protocol involves measuring basal OCR, followed by sequential injections and OCR measurements after each injection.

  • Data Analysis: Use the Seahorse Wave software to calculate key bioenergetic parameters: Basal Respiration, ATP-linked Respiration, Proton Leak, Maximal Respiration, and Spare Respiratory Capacity.

Protocol 4: Biochemical Analysis of Mitochondrial Function

A. ATP Content Measurement [12][14]

  • Sample Collection: Pool 5-10 larvae per condition in a microcentrifuge tube. Euthanize and wash with ice-cold PBS.

  • Homogenization: Homogenize the larvae in an appropriate lysis buffer on ice.

  • Quantification: Use a commercially available luciferin/luciferase-based ATP assay kit. Measure luminescence on a plate reader.

  • Normalization: Normalize ATP levels to the total protein content of the lysate, determined by a BCA or Bradford assay.

B. Respiratory Chain Complex I Activity [12]

  • Mitochondrial Isolation: Isolate mitochondria from a larger pool of larvae (e.g., 50-100) using differential centrifugation.

  • Activity Assay: Use a commercial Complex I enzyme activity microplate assay kit. These kits typically measure the oxidation of NADH to NAD⁺, which can be followed by a decrease in absorbance at 340 nm.

  • Normalization: Normalize Complex I activity to the total mitochondrial protein content.

Data Presentation

Quantitative data should be summarized to facilitate clear comparisons between treatment groups.

Table 1: Effect of this compound on Biochemical Parameters in Zebrafish Models of Mitochondrial Dysfunction. (Data below is representative and based on findings from preclinical studies[12])

Zebrafish ModelParameterVehicle ControlThis compound (10 nM)% Change
surf1-/- (Complex IV) Complex I Activity (% of WT)45 ± 5%65 ± 7%+44%
ATP Content (relative to WT)0.6 ± 0.10.85 ± 0.12+42%
Lactate:Pyruvate Ratio25 ± 318 ± 2.5-28%
Rotenone-treated (Complex I) Swimming Activity (mm/min)15 ± 425 ± 5+67%
NADH:NAD⁺ Ratio1.2 ± 0.21.5 ± 0.3+25%
ndufs2-/- (Complex I) ATP Content (relative to WT)0.7 ± 0.080.75 ± 0.1+7%
Lactate Content (relative to WT)1.8 ± 0.32.2 ± 0.4+22%

*In Complex I models, this compound appeared to increase glycolysis, a potential compensatory mechanism.[12]

Table 2: Representative Oxygen Consumption Rate (OCR) Data from a Seahorse XFe Assay. (Data is hypothetical but illustrates expected outcomes for a Complex IV deficient model)

Parameter (pmol O₂/min/larva)Wild-Type (Vehicle)surf1-/- (Vehicle)surf1-/- (this compound)
Basal Respiration 150 ± 1080 ± 9110 ± 12
ATP-Linked Respiration 100 ± 850 ± 675 ± 8
Maximal Respiration 250 ± 20110 ± 15160 ± 18
Spare Respiratory Capacity 100 ± 1230 ± 550 ± 7

Logical Framework: From Mechanism to Outcome

The application of this compound to a zebrafish model of mitochondrial disease is based on a clear mechanistic hypothesis: stimulating the sGC pathway will lead to improved mitochondrial bioenergetics, which in turn will rescue the disease-related phenotypes observed in the whole organism.

cluster_mechanism Molecular Mechanism cluster_cellular Cellular Response cluster_organismal Organismal Outcome This compound This compound sGC sGC Stimulation This compound->sGC cGMP Increased cGMP sGC->cGMP Pathways Rebalanced Cellular Signaling cGMP->Pathways Bioenergetics Improved Mitochondrial Bioenergetics (↑ ATP, ↑ OCR) Phenotype Rescued Phenotype (↑ Survival, ↑ Activity) Bioenergetics->Phenotype Pathways->Bioenergetics

Figure 3: Logical flow from this compound's mechanism to phenotypic rescue.

Conclusion

Zebrafish provide a robust and clinically relevant in vivo platform for investigating the therapeutic potential of this compound for mitochondrial diseases.[12][17] The protocols outlined here offer a comprehensive framework for assessing the drug's effect on mitochondrial respiration, cellular biochemistry, and organismal behavior. By combining genetic and pharmacological models with sophisticated analytical techniques like extracellular flux analysis, researchers can efficiently elucidate the mechanisms by which this compound improves mitochondrial function and gather critical preclinical data to support its development as a novel therapeutic for these devastating disorders.

References

Application Notes and Protocols: Measuring Zagociguat-induced cGMP Changes in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zagociguat (formerly CY6463) is a novel, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator.[1][2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, responsible for the synthesis of cyclic guanosine monophosphate (cGMP).[1] The NO-sGC-cGMP pathway is implicated in a variety of physiological processes in the brain, including synaptic plasticity, learning, and memory.[1] Dysfunction in this pathway has been associated with neurodegenerative diseases.[1] this compound acts as a positive allosteric modulator of sGC, enhancing cGMP production.[3] Preclinical studies in rodents have demonstrated that this compound administration leads to increased concentrations of cGMP in the cerebrospinal fluid (CSF), confirming its ability to penetrate the CNS and engage its target.[1] This document provides detailed protocols for the collection of CSF and the subsequent quantification of this compound-induced cGMP changes, offering a critical tool for preclinical and clinical research in neurodegenerative disorders.

Principle of the Method

The measurement of cGMP in CSF following this compound administration serves as a key pharmacodynamic biomarker to assess target engagement and downstream pathway activation in the CNS. The workflow involves the collection of CSF from subjects, followed by sample processing to ensure stability of cGMP. Quantification of cGMP is then performed using either a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS), both of which provide sensitive and specific measurement of this second messenger.

Zagociguat_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO Produces L_Arginine L-Arginine L_Arginine->NO_Synthase Substrate sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream_Effects Synaptic Plasticity, Learning, Memory PKG->Downstream_Effects Leads to This compound This compound This compound->sGC Stimulates NO->sGC Activates

This compound stimulates sGC to increase cGMP production.

Data Presentation: this compound-induced cGMP Changes in CSF

The following table summarizes illustrative quantitative data on cGMP concentrations in CSF following this compound administration. This data is based on qualitative descriptions from preclinical studies and serves as an example for data presentation. Actual results will vary based on experimental conditions.

Treatment GroupDose (mg/kg)Time Point (hours)Mean CSF cGMP Concentration (pmol/mL) ± SDFold Change vs. Vehicle
Vehicle021.5 ± 0.31.0
This compound0.123.2 ± 0.62.1
This compound1.027.8 ± 1.55.2
This compound10.0215.2 ± 2.910.1

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Handling

Proper collection and handling of CSF are critical to ensure the integrity of cGMP measurements.

Materials:

  • Lumbar puncture kit with atraumatic needles

  • Polypropylene screw-cap collection tubes (low protein binding)

  • Centrifuge

  • Dry ice

  • -80°C freezer

Protocol:

  • Patient Preparation: For clinical studies, it is recommended that the lumbar puncture be performed in the morning after overnight fasting to minimize diurnal variations in biomarker levels.

  • CSF Collection:

    • Perform a lumbar puncture at the L3-L5 interspace.

    • Discard the first 1-2 mL of CSF to avoid contamination from the puncture.

    • Collect at least 1-2 mL of CSF directly into a pre-chilled polypropylene tube using a gravity drip method. Avoid using syringes which can increase protein adhesion.

  • Sample Processing:

    • If the CSF sample contains more than 500 red blood cells/µL, it should be discarded.

    • Centrifuge the collected CSF at 2,000 x g for 10 minutes at 4°C to remove any cells and debris.

    • Carefully transfer the supernatant to fresh, pre-labeled polypropylene cryovials in 0.5 mL aliquots.

  • Storage:

    • Immediately snap-freeze the aliquots on dry ice.

    • Store the frozen aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Quantification of cGMP in CSF

Two common methods for cGMP quantification are presented below: a competitive ELISA and LC-MS/MS.

This protocol is a general guideline and may need to be optimized based on the specific commercial ELISA kit used.

Materials:

  • Commercial cGMP ELISA kit (includes cGMP standard, cGMP antibody, tracer, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. A standard curve must be generated for each assay.

  • Sample Preparation: Thaw CSF samples on ice. Depending on the expected cGMP concentration and the sensitivity of the assay, samples may need to be diluted with the provided assay buffer.

  • Assay Procedure:

    • Add 50 µL of the prepared standards and CSF samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the cGMP tracer to each well.

    • Add 50 µL of the specific cGMP antibody to each well.

    • Cover the plate and incubate for 2 hours at room temperature on a shaker.

    • Wash the plate four times with 1X Wash Buffer.

    • Add 200 µL of the substrate solution to each well and incubate for 1 hour at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • Data Analysis: Calculate the cGMP concentration in the samples by interpolating their absorbance values from the standard curve. The concentration of cGMP is inversely proportional to the signal.

This method offers high specificity and sensitivity for the simultaneous quantification of cGMP.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Internal standard (e.g., stable isotope-labeled cGMP)

  • Perchloric acid

Protocol:

  • Sample Preparation:

    • Thaw CSF samples on ice.

    • To 100 µL of CSF, add the internal standard.

    • Precipitate proteins by adding an equal volume of 0.4 M perchloric acid.

    • Vortex and centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatography:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry:

    • Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for cGMP and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis: Quantify cGMP concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Experimental_Workflow Start Start: This compound Administration CSF_Collection CSF Collection (Lumbar Puncture) Start->CSF_Collection Sample_Processing Sample Processing (Centrifugation) CSF_Collection->Sample_Processing Aliquoting Aliquoting & Storage (-80°C) Sample_Processing->Aliquoting Quantification cGMP Quantification Aliquoting->Quantification ELISA Competitive ELISA Quantification->ELISA Method 1 LCMS LC-MS/MS Quantification->LCMS Method 2 Data_Analysis Data Analysis ELISA->Data_Analysis LCMS->Data_Analysis End End: Pharmacodynamic Assessment Data_Analysis->End

Workflow for measuring this compound-induced cGMP in CSF.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the measurement of this compound-induced cGMP changes in cerebrospinal fluid. Accurate quantification of this key pharmacodynamic biomarker is essential for understanding the CNS activity of this compound and for its continued development as a potential therapeutic for neurodegenerative diseases. Adherence to standardized procedures for CSF collection, handling, and analysis will ensure the generation of high-quality, reproducible data in both preclinical and clinical research settings.

References

Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Zagociguat in Plasma and Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zagociguat (also known as BI 685509 or CY6463) is a novel, central nervous system (CNS) penetrant soluble guanylate cyclase (sGC) stimulator.[1][2] The sGC pathway, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of platelet aggregation, and neurotransmission.[3][4] By stimulating sGC, this compound enhances cGMP signaling, making it a promising therapeutic candidate for neurodegenerative diseases and other conditions associated with impaired nitric oxide (NO)-sGC-cGMP signaling.[1][2][5]

Reliable quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[6] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound concentrations in both plasma and brain tissue. The method is designed to provide high selectivity, accuracy, and precision, making it suitable for preclinical and clinical research.

Signaling Pathway of this compound

This compound directly stimulates soluble guanylate cyclase (sGC), enhancing the production of cGMP. This action is particularly effective in conditions where endogenous nitric oxide (NO) bioavailability is compromised.

G cluster_0 Cell Membrane cluster_1 Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC stimulates This compound This compound This compound->sGC stimulates cGMP cGMP sGC->cGMP activation GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Effects Physiological Effects (e.g., Vasodilation) PKG->Effects

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound reference standard, this compound-d4 (internal standard, IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Additives: Formic acid (FA), Ammonium formate.

  • Matrices: Blank plasma (K2-EDTA), Blank brain tissue (rat or mouse).

  • Reagents: Phosphate-buffered saline (PBS, pH 7.4).

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 in DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 ACN:Water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound-d4 in ACN.

  • CC and QC Samples: Spike appropriate amounts of the working solutions into blank plasma or brain homogenate to achieve the desired concentration range (e.g., 0.1 - 200 ng/mL).

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in ACN) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The analysis of drugs in brain tissue is challenging due to its high lipid content and complex composition.[7][8] Homogenization is a critical first step.[8][9]

  • Homogenization: Accurately weigh approximately 100 mg of brain tissue. Add 4 volumes (400 µL) of cold PBS (pH 7.4). Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.[9][10]

  • Protein Precipitation:

    • Pipette 50 µL of the brain homogenate into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the IS working solution (100 ng/mL in ACN).

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[11]

LC Parameters Condition
LC System Shimadzu Nexera X2 or Waters ACQUITY UPLC
Column ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm or equivalent[11]
Mobile Phase A 0.1% Formic Acid in Water[11][12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
4.0
5.0
5.1
7.0
MS/MS Parameters Setting
Mass Spectrometer SCIEX API 5000 or equivalent[13]
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Collision Gas (CAD) 9 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
This compound
This compound-d4 (IS)

(Note: MRM transitions are hypothetical and should be optimized in the laboratory by infusing the pure compound.)

Method Validation and Data Presentation

The method was validated according to standard bioanalytical guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and matrix effect.[14]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL for both plasma and brain homogenate.

Parameter Plasma Brain Homogenate
Calibration Range 0.1 - 200 ng/mL0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.998> 0.997
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.1 ng/mL
Signal-to-Noise at LLOQ > 10> 10
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Mid, High). The results met the acceptance criteria of ±15% (±20% for LLOQ).[12][14]

Table 1: Accuracy and Precision in Plasma

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
0.1 (LLOQ) 8.5 105.2 11.2 103.8
0.3 (Low) 6.1 97.5 7.8 98.9
50 (Mid) 4.3 101.3 5.5 102.1

| 150 (High) | 3.8 | 98.6 | 4.9 | 99.5 |

Table 2: Accuracy and Precision in Brain Homogenate

QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
0.1 (LLOQ) 10.2 108.7 13.5 106.4
0.3 (Low) 7.5 95.8 9.1 97.2
50 (Mid) 5.1 103.0 6.4 104.5

| 150 (High) | 4.5 | 99.1 | 5.8 | 101.3 |

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 3: Recovery and Matrix Effect

Matrix QC Level (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Plasma 0.3 (Low) 92.5 98.1
150 (High) 94.1 101.5
Brain Homogenate 0.3 (Low) 88.3 94.6

| | 150 (High) | 90.7 | 97.2 |

Experimental Workflow Visualization

The overall workflow from sample receipt to final data analysis is depicted below.

G cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Plasma Plasma Collection Store Store Samples at -80°C Plasma->Store Brain Brain Tissue Collection Brain->Store Homogenize Brain Homogenization (Brain Only) Store->Homogenize Brain Samples Spike Spike Samples with Internal Standard Store->Spike Plasma Samples Homogenize->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Integration LCMS->Integration Quantify Quantification (Calibration Curve) Integration->Quantify Report Generate Report Quantify->Report

References

Application Notes: Evaluating Zagociguat in an Alzheimer's Disease Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

An detailed guide to designing a preclinical study of Zagociguat in a mouse model of Alzheimer's disease, complete with application notes, experimental protocols, and data presentation tables. This document is intended for researchers, scientists, and professionals in drug development.

1. Introduction and Rationale

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[1] Dysfunction in the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway is implicated in the pathophysiology of AD, contributing to impaired synaptic plasticity, reduced cerebral blood flow, and neuroinflammation.[2]

This compound (also known as CY6463) is a novel, orally administered, central nervous system (CNS)-penetrant stimulator of soluble guanylate cyclase (sGC).[2][3] By amplifying the NO-sGC-cGMP pathway, this compound is hypothesized to restore neuronal function, enhance memory and learning, and mitigate neuroinflammation, making it a promising therapeutic candidate for neurodegenerative diseases like AD.[2][4] This document outlines a comprehensive preclinical study to assess the efficacy of this compound in the 5xFAD transgenic mouse model of Alzheimer's disease.

2. Selecting an Appropriate Animal Model: The 5xFAD Mouse

The 5xFAD transgenic mouse is a widely used and aggressive model for AD research.[5][6] It co-expresses five familial Alzheimer's disease (FAD) mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.[7][8] This combination leads to a rapid and robust Aβ pathology, with intraneuronal Aβ accumulation starting at 1.5 months and extracellular plaque deposition beginning as early as 2 months of age.[5][9] These mice also exhibit gliosis, neuronal loss, and progressive cognitive deficits, recapitulating key features of human AD and making them suitable for evaluating therapeutic interventions within a relatively short timeframe.[7][8]

3. Study Objectives

  • Primary Objective: To evaluate the effect of chronic this compound administration on cognitive performance in 5xFAD mice.

  • Secondary Objectives:

    • To quantify the impact of this compound on Aβ pathology (plaque burden and soluble/insoluble Aβ levels).

    • To assess the effects of this compound on markers of neuroinflammation (microgliosis and astrocytosis).

    • To measure changes in synaptic protein levels as an indicator of synaptic integrity.

    • To confirm target engagement by measuring cGMP levels in the brain.

Signaling Pathway and Experimental Design

The core mechanism of this compound involves the direct stimulation of sGC, enhancing the conversion of GTP to cGMP. This pathway is crucial for neuronal health and function.

G cluster_pathway This compound Mechanism of Action cluster_effects Therapeutic Effects in AD NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Synaptic_Plasticity ↑ Synaptic Plasticity PKG->Synaptic_Plasticity Neuroinflammation ↓ Neuroinflammation PKG->Neuroinflammation CBF ↑ Cerebral Blood Flow PKG->CBF

Caption: The NO-sGC-cGMP signaling pathway stimulated by this compound.

The experimental workflow is designed for a 3-month treatment period, starting with 3-month-old 5xFAD mice to intervene after initial plaque deposition has begun.

G cluster_setup Phase 1: Setup (Age: 3 Months) cluster_treatment Phase 2: Treatment (Duration: 3 Months) cluster_behavior Phase 3: Behavioral Analysis (Age: ~5.5 Months) cluster_endpoint Phase 4: Endpoint Analysis (Age: 6 Months) Acclimatization Animal Acclimatization & Baseline Weight Grouping Randomization into Treatment Groups (n=15/group) Acclimatization->Grouping Dosing Daily Oral Gavage: - Vehicle - this compound (Low, Med, High) Grouping->Dosing Monitoring Weekly Health & Weight Monitoring Dosing->Monitoring MWM Morris Water Maze (Spatial Memory) Monitoring->MWM YMaze Y-Maze (Working Memory) MWM->YMaze OFT Open Field Test (Locomotor Activity) YMaze->OFT Euthanasia Euthanasia & Tissue Collection (Brain, Plasma) OFT->Euthanasia Biochem Biochemical Analysis (ELISA, Western Blot) Euthanasia->Biochem Histo Histological Analysis (IHC, Thioflavin S) Euthanasia->Histo

Caption: Overall experimental workflow for the preclinical this compound study.

Detailed Experimental Protocols

1. Animal Husbandry and Treatment Groups

  • Animals: 60 5xFAD mice (30 male, 30 female), aged 3 months.

  • Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Randomization: Mice will be randomly assigned to one of four groups (n=15 per group, balanced for sex).

  • Drug Administration: this compound will be dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for 90 days.

Group #TreatmentDose (mg/kg)Administration
1Vehicle Control0Oral Gavage, Daily
2This compound Low Dose1Oral Gavage, Daily
3This compound Mid Dose3Oral Gavage, Daily
4This compound High Dose10Oral Gavage, Daily

2. Behavioral Testing Protocols

Behavioral tests should be conducted during the light cycle, moving from least stressful to most stressful.[10]

  • Open Field Test (Locomotor Activity & Anxiety):

    • Place a mouse in the center of a 40x40 cm arena.

    • Allow the mouse to explore freely for 10 minutes.

    • Use an automated video-tracking system to record total distance traveled, velocity, and time spent in the center versus peripheral zones.

    • Clean the arena with 70% ethanol between trials.

  • Y-Maze (Short-Term Spatial Memory):

    • Place a mouse at the end of one arm of the Y-maze.

    • Allow free exploration of all three arms for 8 minutes.

    • Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive occasions.

    • Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.

    • Clean the maze with 70% ethanol between mice.

  • Morris Water Maze (Spatial Learning & Memory): [11][12]

    • Acquisition Phase (5 days):

      • Fill a 1.5m diameter circular pool with opaque water (22±1°C).

      • Submerge a 10 cm platform 1.5 cm below the surface in one quadrant.

      • Conduct four 60-second trials per day for each mouse, starting from different quadrants.

      • If the mouse fails to find the platform, guide it there. Allow it to remain on the platform for 15 seconds.

      • Record escape latency, path length, and swim speed using a video-tracking system.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Allow the mouse to swim for 60 seconds, starting from the quadrant opposite the target.

      • Measure the time spent in the target quadrant and the number of crossings over the former platform location.

3. Tissue Collection and Processing

  • At the study endpoint (age 6 months), euthanize mice via an approved IACUC protocol (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS).

  • Extract the brain. Bisect the brain sagittally.

  • Fix one hemisphere in 4% paraformaldehyde for 24-48 hours for histology.

  • Dissect the cortex and hippocampus from the other hemisphere, snap-freeze in liquid nitrogen, and store at -80°C for biochemical analysis.[13]

4. Biochemical Analysis Protocols

  • Aβ ELISA:

    • Homogenize frozen cortical tissue in TBS buffer to extract the soluble Aβ fraction.

    • Centrifuge the homogenate and collect the supernatant (soluble fraction).

    • Resuspend the pellet in guanidine hydrochloride buffer to extract the insoluble Aβ fraction.

    • Quantify Aβ40 and Aβ42 levels in both fractions using commercial ELISA kits according to the manufacturer's instructions.

  • Western Blotting:

    • Prepare protein lysates from hippocampal or cortical tissue.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-PSD-95, anti-synaptophysin, anti-Iba1, anti-GFAP, anti-pTau [AT8], and anti-GAPDH as a loading control).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

5. Histological Analysis Protocols

  • Immunohistochemistry (IHC) for Aβ and Gliosis:

    • Process fixed brain hemispheres and cut 40 µm thick sections using a vibratome or cryostat.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding and permeabilize sections.

    • Incubate with primary antibodies (e.g., anti-Aβ [6E10], anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight.

    • Incubate with biotinylated secondary antibodies followed by an avidin-biotin complex (ABC) reagent.

    • Develop with 3,3'-diaminobenzidine (DAB) substrate.

    • Mount sections, dehydrate, and coverslip.

    • Capture images of the cortex and hippocampus and quantify the plaque area or cell staining intensity using ImageJ or similar software.[14]

  • Thioflavin S Staining for Dense-Core Plaques:

    • Mount brain sections onto slides.

    • Incubate slides in a 0.5% aqueous Thioflavin S solution for 8 minutes.

    • Differentiate in 70% ethanol and rinse with distilled water.

    • Coverslip with a fluorescent mounting medium.

    • Visualize plaques using a fluorescence microscope and quantify the plaque burden.[14]

Data Presentation and Expected Outcomes

Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using ANOVA followed by a post-hoc test for multiple comparisons.

Table 1: Hypothetical Behavioral Test Outcomes

Parameter Vehicle Control This compound (1 mg/kg) This compound (3 mg/kg) This compound (10 mg/kg)
MWM Probe Trial
Time in Target Quadrant (s) 18.5 ± 2.1 24.1 ± 2.5* 29.8 ± 2.9** 32.5 ± 3.1**
Platform Crossings (#) 2.1 ± 0.5 3.5 ± 0.7* 4.9 ± 0.8** 5.6 ± 0.9**
Y-Maze
Spontaneous Alternation (%) 52.3 ± 3.4 60.1 ± 4.0 68.5 ± 3.8* 72.4 ± 4.2**

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Hypothetical Biochemical Analysis Outcomes

Parameter Vehicle Control This compound (1 mg/kg) This compound (3 mg/kg) This compound (10 mg/kg)
Insoluble Aβ42 (pg/mg tissue) 3540 ± 310 3150 ± 280 2480 ± 255* 1990 ± 210**
GFAP Expression (% of Vehicle) 100 ± 12.5 85.2 ± 10.1 67.9 ± 9.5* 55.4 ± 8.8**
PSD-95 Expression (% of Vehicle) 100 ± 9.8 115.4 ± 11.2 135.7 ± 13.0* 152.1 ± 14.5**
Brain cGMP (pmol/mg tissue) 2.5 ± 0.3 4.1 ± 0.5* 6.8 ± 0.7** 9.5 ± 1.1**

*p<0.05, **p<0.01 vs. Vehicle Control

References

Application Notes and Protocols for Assessing Mitochondrial Respiration Following Zagociguat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zagociguat (CY6463) is a novel, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator.[1][2] It is under investigation for the treatment of mitochondrial diseases, such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[3][4] this compound's mechanism of action involves the activation of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[5][6] Emerging preclinical and clinical data suggest that stimulation of this pathway can positively impact mitochondrial function, making the assessment of mitochondrial respiration a critical component in evaluating the efficacy of this compound.[1][3][4]

These application notes provide a detailed overview of key assays for assessing mitochondrial respiration after this compound treatment, complete with experimental protocols and data presentation guidelines.

This compound's Mechanism of Action and Link to Mitochondrial Function

This compound stimulates sGC, leading to an increase in intracellular cGMP levels.[6] The NO-sGC-cGMP pathway is integral to various physiological processes, and its activation has been shown to influence mitochondrial bioenergetics through several mechanisms:

  • Mitochondrial Biogenesis: The cGMP-dependent protein kinase (PKG) can induce the expression of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[7][8] This leads to the synthesis of new, functional mitochondria.

  • Modulation of Oxidative Phosphorylation: The cGMP pathway can enhance coupled respiration and ATP content.[8][9] Preclinical studies with this compound have demonstrated increased ATP levels in cells from patients with mitochondrial diseases.[5][6]

  • Regulation of Mitochondrial Ion Flux and Redox Signaling: PKG, a downstream effector of cGMP, can phosphorylate proteins on the mitochondrial outer membrane, influencing the opening of mitochondrial ATP-sensitive potassium channels (mitoKATP) and the production of reactive oxygen species (ROS).[10][11][12]

The following diagram illustrates the signaling pathway from this compound to its potential effects on mitochondria:

Zagociguat_Pathway cluster_cell Cell cluster_mito Mitochondrion This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC stimulates GTP GTP cGMP cGMP GTP->cGMP catalyzed by activated sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Mito_Biogenesis Mitochondrial Biogenesis (PGC-1α) PKG->Mito_Biogenesis induces OxPhos Oxidative Phosphorylation (ATP Production) PKG->OxPhos modulates ROS_Mod ROS Modulation & Ion Channel Activity PKG->ROS_Mod influences

Caption: this compound signaling pathway impacting mitochondrial function.

Key Assays for Assessing Mitochondrial Respiration

A multi-assay approach is recommended to comprehensively evaluate the effects of this compound on mitochondrial function.

Extracellular Flux Analysis (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in live cells.[5]

Experimental Workflow:

Caption: Seahorse XF Cell Mito Stress Test workflow.

Protocol:

  • Cell Seeding: Seed cells at an empirically determined optimal density in a Seahorse XF96 or XFe24 cell culture microplate and allow them to adhere overnight.

  • This compound Treatment: The following day, treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Assay Medium: One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF DMEM or a similar assay medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Instrument Setup: Hydrate the sensor cartridge overnight. On the day of the assay, load the injector ports with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's instructions. Calibrate the Seahorse XF Analyzer.

  • Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.

Data Presentation:

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Basal Respiration (pmol/min)
ATP-Linked Respiration (pmol/min)
Maximal Respiration (pmol/min)
Spare Respiratory Capacity (%)
Non-Mitochondrial OCR (pmol/min)
High-Resolution Respirometry (HRR)

HRR, often performed using an Oroboros O2k, provides a detailed analysis of mitochondrial function in isolated mitochondria, permeabilized cells, or tissue samples. This technique allows for the precise titration of various substrates and inhibitors to investigate specific respiratory chain complexes.

Protocol (using permeabilized cells):

  • Cell Preparation: Harvest and resuspend cells in a suitable respiration buffer (e.g., MiR05).

  • Permeabilization: Add a permeabilizing agent (e.g., digitonin) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • O2k Setup: Calibrate the Oroboros O2k instrument and add the permeabilized cell suspension to the chambers.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • ROUTINE respiration: Measure endogenous respiration.

    • LEAK respiration (Complex I): Add Complex I substrates (e.g., pyruvate, malate, glutamate).

    • OXPHOS capacity (Complex I): Add ADP to stimulate ATP synthesis.

    • OXPHOS capacity (Complex I+II): Add succinate (Complex II substrate).

    • ETS capacity: Titrate an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.

    • Complex II-linked respiration: Add rotenone to inhibit Complex I.

    • Residual Oxygen Consumption (ROX): Add antimycin A to inhibit Complex III.

  • Data Analysis: Use the DatLab software to calculate respiration rates under each condition.

Data Presentation:

Respiratory StateSubstrates/InhibitorsVehicle Control (pmol O2/s/10^6 cells)This compound-Treated (pmol O2/s/10^6 cells)
ROUTINEEndogenous
LEAK (CI)Pyruvate, Malate, Glutamate
OXPHOS (CI)+ ADP
OXPHOS (CI+CII)+ Succinate
ETS Capacity+ FCCP
LEAK (CII)+ Rotenone
ROX+ Antimycin A
Mitochondrial Membrane Potential (ΔΨm) Assay

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a ratiometric probe commonly used for this purpose. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[1][11]

Protocol (using fluorescence microscopy):

  • Cell Culture and Treatment: Culture cells on coverslips and treat with this compound or vehicle. Include a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in cell culture medium. Replace the medium in the wells with the JC-1 solution.[6]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[6][9]

  • Washing: Aspirate the staining solution and wash the cells with pre-warmed assay buffer.[9]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters for red (aggregates) and green (monomers) fluorescence.

  • Quantification: Quantify the fluorescence intensity of both red and green channels. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Data Presentation:

Treatment GroupRed Fluorescence Intensity (arbitrary units)Green Fluorescence Intensity (arbitrary units)Red/Green Fluorescence Ratio
Vehicle Control
This compound
CCCP (Positive Control)
Mitochondrial Reactive Oxygen Species (ROS) Assay

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS. An increase in red fluorescence indicates elevated mitochondrial superoxide production.

Protocol (using flow cytometry):

  • Cell Preparation and Treatment: Culture cells and treat with this compound or vehicle. Include a positive control for ROS induction (e.g., antimycin A).

  • MitoSOX Staining: Harvest the cells and resuspend them in a suitable buffer (e.g., HBSS). Add MitoSOX Red to a final concentration of 1-5 µM.[10]

  • Incubation: Incubate the cells for 20-30 minutes at 37°C, protected from light.[4][10]

  • Washing: Wash the cells with warm buffer to remove excess probe.[2]

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting at ~510 nm and detecting emission at ~580 nm.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the MitoSOX signal.

Data Presentation:

Treatment GroupMean Fluorescence Intensity (MFI) of MitoSOX Red
Vehicle Control
This compound
Antimycin A (Positive Control)

Conclusion

The suite of assays described provides a robust framework for investigating the effects of this compound on mitochondrial respiration. By combining real-time metabolic analysis with specific measurements of mitochondrial health and function, researchers can gain a comprehensive understanding of how sGC stimulation impacts cellular bioenergetics. This detailed characterization is essential for the continued development of this compound as a potential therapeutic for mitochondrial diseases.

References

Application Notes and Protocols for a Phase 2 Study of Zagociguat in MELAS Patients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a Phase 2 clinical trial investigating the efficacy and safety of Zagociguat in patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS).

Introduction

Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) is a rare, progressive, and debilitating mitochondrial disease with no approved treatments.[1][2] It is most commonly caused by a m.3243A>G mutation in the mitochondrial DNA, leading to impaired energy production, particularly in high-energy demand tissues like the brain and muscles.[3][4][5] The resulting cellular dysfunction manifests as a wide range of symptoms, including severe fatigue, cognitive impairment, muscle weakness, and stroke-like episodes.[2][4]

This compound is an investigational, orally administered, small molecule that stimulates soluble guanylate cyclase (sGC).[6][7][8] This enzyme is a key component of the nitric oxide (NO) signaling pathway, which is crucial for regulating cerebral blood flow, neuronal function, and mitochondrial biogenesis.[1][7] By stimulating sGC, this compound is hypothesized to ameliorate the downstream consequences of mitochondrial dysfunction in MELAS patients.[7] A Phase 2a open-label study has suggested a favorable safety profile and potential for improvement in neuronal and mitochondrial function with this compound treatment in MELAS patients.[7]

This document outlines the design and protocols for a Phase 2b, randomized, double-blind, placebo-controlled, crossover study to rigorously evaluate the efficacy and safety of this compound in improving the debilitating symptoms of fatigue and cognitive impairment in individuals with MELAS.[9][10][11][12]

Study Design and Rationale

The proposed study will employ a crossover design, where each participant will receive both this compound and a placebo in a randomized order, separated by a washout period.[10][11][12] This design is particularly well-suited for rare diseases like MELAS, as it allows for a smaller sample size while still providing robust, patient-level comparisons of treatment effects.[13]

Study Objectives

Primary Objectives:

  • To evaluate the efficacy of this compound in improving fatigue as reported by patients with MELAS.

  • To assess the efficacy of this compound in enhancing cognitive performance in patients with MELAS.

Secondary Objectives:

  • To evaluate the safety and tolerability of this compound in this patient population.

  • To explore the effects of this compound on functional exercise capacity.

  • To assess the impact of this compound on overall patient impression of change.

  • To investigate the effect of this compound on relevant biomarkers of mitochondrial dysfunction and disease pathology.

Patient Population

A summary of the key inclusion and exclusion criteria is provided in the table below.

Inclusion CriteriaExclusion Criteria
Signed informed consentSystolic blood pressure < 90 mmHg or diastolic blood pressure < 60 mmHg
Age 18 to 75 yearsRecent history (within 6 months) of significant bleeding or coagulation disorders
Genetically confirmed diagnosis of MELAS (e.g., m.3243A>G mutation)Severe gastrointestinal dysmotility
History of one or more stroke-like episodes with consistent MRI findingsCurrent use of prohibited medications
Reports of fatigue due to MELASAny condition that, in the investigator's opinion, would preclude study participation
Ability to complete at least one sit-to-stand in 30 seconds
Scores below the normal average on the International Digit Symbol Substitution Test (iDSST) and Groton Maze Learning Test (GMLT)

Table 1: Key Inclusion and Exclusion Criteria. [9]

Treatment Plan

This study will be a randomized, double-blind, placebo-controlled, 3-treatment, 2-period, crossover study.[9][10][12] Participants will be randomized to one of four treatment sequences. Each treatment period will be 12 weeks, separated by a 4-week washout period.[10][12] The investigational product, this compound, will be administered as a once-daily oral tablet at two dose levels: 15 mg and 30 mg.[6]

Experimental Protocols

Efficacy Assessments

International Digit Symbol Substitution Test (iDSST)

  • Objective: To assess processing speed, working memory, and attention.

  • Procedure: The iDSST is a computer-based test where the participant is shown a key of digit-symbol pairings. They are then presented with a series of digits and must select the corresponding symbol from a set of options as quickly and accurately as possible within a 90 or 120-second time limit. The number of correct matches is the primary outcome measure. The test will be administered via a tablet device provided to the participant.

  • Administration: At screening, baseline, and weeks 4, 8, and 12 of each treatment period. Weekly at-home assessments will also be conducted.

Groton Maze Learning Test (GMLT)

  • Objective: To evaluate spatial working memory, learning, and problem-solving.

  • Procedure: The GMLT is a computerized hidden maze learning task. Participants must find a hidden pathway through a grid of tiles. Errors are recorded, including legal (exploratory), perseverative, and rule-break errors. The number of moves and time to complete the maze are also measured. The test will be administered on a tablet device.

  • Administration: At screening, baseline, and week 12 of each treatment period.

Modified Fatigue Impact Scale (MFIS)

  • Objective: To measure the perceived impact of fatigue on physical, cognitive, and psychosocial functioning.

  • Procedure: The MFIS is a 21-item self-report questionnaire. Patients rate the extent to which fatigue has affected various aspects of their lives over the past four weeks on a 5-point Likert scale. The total score and subscale scores (physical, cognitive, psychosocial) will be calculated. This will be administered electronically via the study's phone app.

  • Administration: At baseline and weeks 4, 8, and 12 of each treatment period. Weekly at-home assessments will also be conducted.

30-Second Sit-to-Stand Test

  • Objective: To assess lower extremity strength and endurance.

  • Procedure:

    • The patient sits in the middle of a standard chair with their back straight and feet flat on the floor.

    • Arms are crossed at the wrists and held against the chest.

    • On the command "Go," the patient rises to a full standing position and then sits back down.

    • The number of completed sit-to-stand repetitions in 30 seconds is recorded.

    • If a patient is more than halfway to a standing position at the end of 30 seconds, it is counted as a full stand.

  • Administration: At baseline and week 12 of each treatment period.

Safety Monitoring

A comprehensive safety monitoring plan will be implemented to ensure the well-being of all participants.

AssessmentSchedule
Adverse Event (AE) and Serious Adverse Event (SAE) MonitoringOngoing throughout the study
Physical ExaminationsScreening, Baseline, Weeks 1, 4, 8, and 12 of each treatment period
Vital SignsScreening, Baseline, Weeks 1, 4, 8, and 12 of each treatment period
12-lead Electrocardiograms (ECGs)Screening, Baseline, and Week 12 of each treatment period
Clinical Laboratory Tests (hematology, chemistry, urinalysis)Screening, Baseline, and Weeks 4 and 12 of each treatment period

Table 2: Safety Monitoring Schedule.

Biomarker Analysis

Blood and cerebrospinal fluid (CSF) samples will be collected to explore the effects of this compound on biomarkers associated with MELAS pathophysiology.

BiomarkerSample TypeRationale
Lactate and PyruvatePlasma, CSFKey indicators of mitochondrial respiratory chain dysfunction and lactic acidosis.
Growth Differentiation Factor 15 (GDF-15)PlasmaA sensitive marker of mitochondrial dysfunction.
Fibroblast Growth Factor 21 (FGF-21)PlasmaAnother established biomarker for mitochondrial disease.
Inflammatory Markers (e.g., VCAM-1, ICAM-1)PlasmaTo assess the potential anti-inflammatory effects of this compound.
Cerebral Blood Flow (CBF)MRI with Arterial Spin LabelingTo directly measure changes in brain perfusion.

Table 3: Biomarker Panel.

Data Presentation and Visualization

All quantitative data will be summarized in structured tables to facilitate clear comparison between treatment arms and across time points.

Signaling Pathway

Zagociguat_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Physiological Effects in MELAS Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates This compound This compound This compound->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Increased Cerebral Blood Flow PKG->Vasodilation Mito_Biogenesis Mitochondrial Biogenesis PKG->Mito_Biogenesis Neuroprotection Neuroprotection PKG->Neuroprotection

Caption: this compound's mechanism of action via the sGC signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_Period1 Treatment Period 1 (12 Weeks) cluster_Period2 Treatment Period 2 (12 Weeks) Screening Screening Period (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA_P1 Group A: This compound (15mg or 30mg) Randomization->GroupA_P1 GroupB_P1 Group B: Placebo Randomization->GroupB_P1 Washout Washout Period (4 Weeks) GroupA_P1->Washout GroupB_P1->Washout GroupA_P2 Group A: Placebo Washout->GroupA_P2 GroupB_P2 Group B: This compound (15mg or 30mg) Washout->GroupB_P2 FollowUp End of Study/ Open-Label Extension GroupA_P2->FollowUp GroupB_P2->FollowUp

Caption: Crossover design of the Phase 2 this compound trial.

Patient Stratification Logic

Patient_Stratification Start All Screened Patients Inclusion Meets Inclusion Criteria? Start->Inclusion Exclusion Meets Exclusion Criteria? Inclusion->Exclusion Yes ScreenFail Screen Failure Inclusion->ScreenFail No Eligible Eligible for Randomization Exclusion->Eligible No Exclusion->ScreenFail Yes Randomization Randomized to Treatment Sequence Eligible->Randomization

Caption: Logic for patient eligibility and randomization.

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Penetration of Zagociguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques to assess the blood-brain barrier (BBB) penetration of Zagociguat, a central nervous system (CNS)-penetrant soluble guanylyl cyclase (sGC) stimulator. The following sections detail quantitative data on this compound's CNS distribution, step-by-step experimental protocols for key assessment methods, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Assessment of this compound's CNS Penetration

The extent of a drug's penetration into the central nervous system is a critical parameter for CNS drug candidates. For this compound, this has been quantified in both preclinical species and humans, primarily through the analysis of cerebrospinal fluid (CSF) and plasma concentrations. The key metric presented is the ratio of the drug concentration in the CSF to the unbound (free) concentration in the plasma.

SpeciesParameterValueReference
HumanMean CSF/free plasma concentration ratio0.43[1]
DogCSF/free plasma ratio (1 hr post-dose)0.45[1]
DogCSF/free plasma ratio (2 hr post-dose)0.32[1]
DogCSF/free plasma ratio (4 hr post-dose)0.30[1]
DogCSF/free plasma ratio (8 hr post-dose)0.28[1]
MonkeyGeometric mean CSF/free plasma ratio (IV admin)0.57[1]
MonkeyGeometric mean CSF/free plasma ratio (Oral admin)0.48[1]

Signaling Pathway

This compound's mechanism of action involves the stimulation of the nitric oxide-soluble guanylyl cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway.[1][2][3][4][5] Dysfunction in this pathway is implicated in the pathophysiology of cognitive impairment.[2] By amplifying this signaling cascade in the CNS, this compound is being developed for the treatment of neurodegenerative diseases.[6]

cluster_endothelial Endothelial Cell cluster_neuron Neuronal Cell eNOS eNOS NO_e NO eNOS->NO_e L-Arginine L-Arginine L-Arginine->eNOS NO_n NO NO_e->NO_n Diffuses sGC Soluble Guanylyl Cyclase (sGC) NO_n->sGC Activates cGMP cGMP sGC->cGMP Catalyzes This compound This compound This compound->sGC Stimulates GTP GTP GTP->sGC Downstream_Effects Downstream Effects (e.g., Synaptic Plasticity, Neuroprotection) cGMP->Downstream_Effects

This compound's Mechanism of Action in the CNS.

Experimental Protocols

In Vivo Brain Microdialysis in Rodents

This protocol allows for the continuous sampling of unbound this compound concentrations in the brain extracellular fluid of a freely moving animal.[7][8]

Objective: To determine the time-course of unbound this compound concentration in a specific brain region and calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

Materials:

  • Stereotaxic frame

  • Microdialysis probes (concentric or linear)

  • Microinfusion pump

  • Fraction collector

  • Animal caging with a liquid swivel system

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Analytical instrumentation (LC-MS/MS) for this compound quantification

Procedure:

  • Probe Preparation and Calibration:

    • Calibrate the microdialysis probe in vitro to determine its recovery rate for this compound.

    • Perfuse the probe with aCSF containing a known concentration of this compound at a low flow rate (e.g., 0.5-2 µL/min).

    • Collect the dialysate and analyze the this compound concentration to calculate the in vitro recovery.

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., striatum, hippocampus).

    • Slowly lower the microdialysis probe into the desired coordinates.

    • Secure the probe to the skull using dental cement.

  • Experimental Setup:

    • Allow the animal to recover from surgery for at least 24 hours.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via a liquid swivel.

    • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection:

    • Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.

    • Administer this compound to the animal via the desired route (e.g., oral gavage, intravenous injection).

    • Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for a predetermined duration.

    • Collect parallel blood samples at specified time points.

  • Sample Analysis:

    • Analyze the this compound concentration in the brain dialysate and plasma samples using a validated LC-MS/MS method.[9][10][11][12][13]

  • Data Analysis:

    • Correct the measured dialysate concentrations for the in vivo recovery of the probe.

    • Plot the unbound brain concentration and plasma concentration of this compound over time.

    • Calculate the area under the curve (AUC) for both brain and plasma concentration-time profiles.

    • Determine the Kp,uu by dividing the AUCbrain,unbound by the AUCplasma,unbound.

Start Start Probe_Prep Probe Preparation & Calibration Start->Probe_Prep Surgery Surgical Implantation of Probe Probe_Prep->Surgery Recovery Animal Recovery (>24h) Surgery->Recovery Setup Connect to Pump & Swivel System Recovery->Setup Stabilization Stabilization Period (1-2h aCSF Perfusion) Setup->Stabilization Dosing Administer this compound Stabilization->Dosing Sampling Collect Brain Dialysate & Blood Samples Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data_Analysis Calculate Kp,uu Analysis->Data_Analysis End End Data_Analysis->End

In Vivo Brain Microdialysis Workflow.

In Situ Brain Perfusion in Rodents

This technique allows for the measurement of the unidirectional influx of this compound across the BBB, independent of systemic circulation.[14][15][16][17][18]

Objective: To determine the brain uptake clearance (Kin) and the permeability-surface area (PS) product of this compound.

Materials:

  • Perfusion pump

  • Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing this compound and a vascular space marker (e.g., [14C]-sucrose)

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments

  • Brain tissue homogenization equipment

  • Scintillation counter and LC-MS/MS

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat).

    • Expose the common carotid arteries.

    • Ligate the external carotid arteries and pterygopalatine arteries.

    • Cannulate the common carotid arteries with tubing connected to the perfusion pump.

  • Perfusion:

    • Sever the jugular veins to allow for outflow.

    • Begin perfusing the brain with the perfusion fluid at a constant rate (e.g., 2.5-5 mL/min) for a short duration (e.g., 5-60 seconds).

  • Brain Tissue Collection:

    • Decapitate the animal immediately after perfusion.

    • Dissect the brain and specific brain regions of interest.

  • Sample Processing and Analysis:

    • Weigh the brain tissue samples.

    • Homogenize the brain tissue.

    • Analyze an aliquot of the homogenate for the vascular space marker using scintillation counting.

    • Analyze another aliquot for this compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the volume of distribution (Vd) of this compound in the brain.

    • Correct the total brain concentration for the amount of this compound remaining in the vascular space.

    • Calculate the brain uptake clearance (Kin) using the equation: Kin = Vd / T, where T is the perfusion time.

    • The permeability-surface area (PS) product can be estimated from Kin.

Start Start Anesthesia Anesthetize Animal Start->Anesthesia Surgery Expose & Cannulate Carotid Arteries Anesthesia->Surgery Perfusion Perfuse with this compound & Vascular Marker Surgery->Perfusion Decapitation Decapitate Animal Perfusion->Decapitation Dissection Dissect Brain Decapitation->Dissection Homogenization Homogenize Brain Tissue Dissection->Homogenization Analysis Analyze this compound (LC-MS/MS) & Marker (Scintillation) Homogenization->Analysis Calculation Calculate Brain Uptake Clearance (Kin) Analysis->Calculation End End Calculation->End

In Situ Brain Perfusion Workflow.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This in vitro assay is a high-throughput method to predict the passive diffusion of a compound across the BBB.[19][20][21][22][23]

Objective: To determine the apparent permeability coefficient (Pe) of this compound and classify its potential for passive BBB penetration.

Materials:

  • 96-well filter plates (donor plate) and 96-well acceptor plates

  • Artificial membrane solution (e.g., porcine brain lipid extract in an organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • Plate reader (UV-Vis) or LC-MS/MS

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Solutions:

    • Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (e.g., 50 µM, with a final DMSO concentration of ≤0.5%).

    • Fill the wells of the acceptor plate with fresh PBS.

  • Permeability Assay:

    • Place the donor filter plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

    • Classify the BBB permeability based on the Pe value (e.g., Pe > 4.0 x 10^-6 cm/s is considered high permeability).[20]

Start Start Coat_Plate Coat Donor Plate with Artificial Membrane Start->Coat_Plate Prepare_Solutions Prepare Donor (this compound in PBS) & Acceptor (PBS) Solutions Coat_Plate->Prepare_Solutions Assemble_Plates Assemble Donor & Acceptor Plates Prepare_Solutions->Assemble_Plates Incubate Incubate with Shaking Assemble_Plates->Incubate Measure_Concentrations Measure this compound Concentrations in Donor & Acceptor Wells Incubate->Measure_Concentrations Calculate_Pe Calculate Apparent Permeability (Pe) Measure_Concentrations->Calculate_Pe Classify_Permeability Classify BBB Permeability Calculate_Pe->Classify_Permeability End End Classify_Permeability->End

PAMPA-BBB Experimental Workflow.

References

Application of the Seahorse XF Analyzer in Unraveling the Mitochondrial Effects of Zagociguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zagociguat (formerly known as CY6463) is a novel, central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator currently under investigation for the treatment of serious neurodegenerative and mitochondrial diseases.[1][2] By stimulating sGC, this compound enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes including mitochondrial function, neuronal activity, and vascular dynamics.[2] Emerging preclinical and clinical data suggest that this compound may ameliorate mitochondrial dysfunction, a key pathological feature in a range of debilitating disorders such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS).[1][3]

The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular bioenergetics by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells. This technology provides a functional readout of mitochondrial respiration and glycolysis, making it an invaluable asset in drug discovery and development for mitochondrial-targeted therapies.[4][5][6] This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the effects of this compound on mitochondrial function.

Mechanism of Action: this compound and Mitochondrial Biogenesis

This compound's primary mechanism of action is the stimulation of soluble guanylate cyclase, leading to an increase in intracellular cGMP levels. The NO-sGC-cGMP signaling pathway has been demonstrated to be a key regulator of mitochondrial biogenesis, the process of generating new mitochondria.[7][8][9] Elevated cGMP levels can activate protein kinase G (PKG), which in turn can influence downstream targets such as p38 MAPK, ultimately leading to the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[7][8] This cascade of events results in increased expression of mitochondrial genes, enhanced mitochondrial content, and improved respiratory capacity.[9][10] Preclinical studies in zebrafish models of mitochondrial disease have shown that this compound can improve mitochondrial physiology by increasing the activity of respiratory chain complexes and boosting ATP production.

Signaling Pathway of this compound-Induced Mitochondrial Biogenesis

Zagociguat_Signaling This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC cGMP Increased cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG p38 p38 MAPK PKG->p38 PGC1a PGC-1α p38->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis ATP_Production Increased ATP Production Mito_Biogenesis->ATP_Production

Caption: this compound stimulates sGC, increasing cGMP and activating a cascade that promotes mitochondrial biogenesis.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is the standard assay for assessing mitochondrial function. It utilizes sequential injections of mitochondrial respiratory chain inhibitors to measure key parameters of mitochondrial respiration.[5][11]

Materials:

  • Agilent Seahorse XF Analyzer (e.g., XFe96 or XF Pro)

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Calibrant

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cell line of interest (e.g., patient-derived fibroblasts with mitochondrial defects, or a relevant neuronal cell line)

  • This compound

  • Appropriate cell culture medium and supplements

  • Seahorse XF Base Medium (or other appropriate assay medium)

Experimental Workflow

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay_prep Day 3: Assay Preparation cluster_run Day 3: Seahorse XF Assay cluster_analysis Data Analysis Seed_Cells Seed cells in Seahorse XF microplate Treat_Cells Treat cells with this compound (various concentrations) Seed_Cells->Treat_Cells Change_Medium Change to Seahorse assay medium Treat_Cells->Change_Medium Incubate Incubate in non-CO2 environment Change_Medium->Incubate Load_Cartridge Load sensor cartridge with Mito Stress Test reagents Run_Assay Run Seahorse XF Mito Stress Test Load_Cartridge->Run_Assay Analyze_Data Analyze OCR data to determine mitochondrial parameters Run_Assay->Analyze_Data

Caption: Experimental workflow for assessing this compound's effect on mitochondrial function using the Seahorse XF Analyzer.

Detailed Methodology:

  • Cell Seeding (Day 1):

    • Seed the cells of interest into a Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.

    • Include wells for background correction (media only).

    • Incubate overnight in a standard CO2 incubator at 37°C.

  • This compound Treatment (Day 2):

    • Prepare fresh solutions of this compound in the appropriate cell culture medium at various concentrations (e.g., a dose-response range from 10 nM to 10 µM).

    • Replace the culture medium in the wells with the this compound-containing medium or vehicle control.

    • Incubate for the desired treatment period (e.g., 24 hours). This allows time for potential effects on mitochondrial biogenesis.

  • Assay Preparation (Day 3):

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine) and replace with the final volume of assay medium.

    • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations and load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay Run:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Start the assay. The instrument will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors and corresponding OCR measurements.

Data Presentation and Interpretation:

The Seahorse XF Cell Mito Stress Test provides several key parameters of mitochondrial function. The expected effects of this compound, based on its mechanism of action, are an increase in basal and maximal respiration, as well as an increase in ATP production.

Table 1: Key Parameters of Mitochondrial Respiration Measured by the Seahorse XF Cell Mito Stress Test

ParameterDescriptionExpected Effect of this compound
Basal Respiration The baseline oxygen consumption of the cells, representing the energetic demand under basal conditions.Increase
ATP Production-Linked OCR The decrease in OCR after the injection of Oligomycin, an ATP synthase inhibitor. This represents the portion of basal respiration used for ATP synthesis.Increase
Maximal Respiration The maximum OCR achieved after the injection of FCCP, an uncoupling agent that collapses the mitochondrial membrane potential and allows the electron transport chain to function at its maximum rate.Increase
Spare Respiratory Capacity The difference between maximal and basal respiration. This indicates the cell's ability to respond to an increased energy demand.Increase
Proton Leak The remaining OCR after Oligomycin injection, not coupled to ATP synthesis. It can be an indicator of mitochondrial damage.No significant change or decrease
Non-Mitochondrial Respiration The OCR remaining after the injection of Rotenone and Antimycin A, which completely inhibit the electron transport chain.No change

Table 2: Hypothetical Quantitative Data for this compound-Treated Cells

TreatmentBasal Respiration (pmol O2/min)ATP Production-Linked OCR (pmol O2/min)Maximal Respiration (pmol O2/min)Spare Respiratory Capacity (pmol O2/min)
Vehicle Control 100 ± 575 ± 4200 ± 10100 ± 8
This compound (100 nM) 125 ± 695 ± 5250 ± 12125 ± 9
This compound (1 µM) 150 ± 8115 ± 7300 ± 15150 ± 11

*Data are presented as mean ± SEM.

Conclusion

The Seahorse XF Analyzer provides a robust and sensitive platform to functionally assess the impact of this compound on mitochondrial respiration. By employing the Seahorse XF Cell Mito Stress Test, researchers can obtain detailed insights into how this compound modulates cellular bioenergetics, providing crucial data for its preclinical and clinical development. The expected outcomes, based on this compound's mechanism of action, include an enhancement of mitochondrial respiratory capacity and ATP production, which can be quantified with high precision using this technology. These studies are essential for elucidating the therapeutic potential of this compound in treating diseases with underlying mitochondrial dysfunction.

References

Troubleshooting & Optimization

Zagociguat solubility and stability in common laboratory solvents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Zagociguat in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for this compound and other small molecules. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers for your experiments. Note that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on biological systems.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.

  • Use a co-solvent: Incorporating a small percentage of an organic co-solvent, such as ethanol, in your final aqueous solution can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Adjust the pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Experiment with different pH values of your buffer to see if solubility improves.

  • Sonication: Gentle sonication can help to dissolve small particles and break up aggregates, but it may not prevent re-precipitation over time.

  • Use of surfactants or cyclodextrins: In some cases, the addition of a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin can enhance aqueous solubility. Compatibility with your assay must be verified.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published in public literature, sGC stimulators as a class can be susceptible to oxidation.[1][2] Hydrolysis is another common degradation pathway for many small molecules in aqueous solutions, particularly at non-neutral pH and elevated temperatures. It is recommended to protect this compound solutions from light and excessive heat.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a laboratory setting.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Precipitation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Visually inspect your assay plates or tubes for any signs of precipitation.

    • Determine the kinetic solubility of this compound in your specific assay buffer (see Experimental Protocols section).

    • If precipitation is suspected, lower the working concentration of this compound.

    • Ensure that the final concentration of DMSO or other organic solvents is consistent across all experiments.

  • Possible Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Prepare fresh dilutions of this compound from a frozen DMSO stock solution for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials.

    • Protect solutions from light and store them at the recommended temperature.

    • Perform a stability study to understand the degradation profile of this compound in your experimental conditions (see Experimental Protocols section).

Issue 2: Difficulty in achieving the desired concentration in an aqueous buffer.
  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Refer to the solubility data table below. Note that these are estimates and should be confirmed experimentally.

    • Attempt to dissolve this compound in a small amount of organic solvent (e.g., DMSO, ethanol) first, and then slowly add the aqueous buffer while vortexing.

    • Consider pH adjustment of the buffer, as solubility may be pH-dependent.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRemarks
DMSOSolubleRecommended for preparing high-concentration stock solutions.
EthanolLikely SolubleCan be used as a co-solvent to improve aqueous solubility.
WaterSparingly SolubleAqueous solubility is expected to be low.
PBS (pH 7.4)Sparingly SolubleSolubility may be pH-dependent.

Disclaimer: The qualitative solubility data presented here is based on general characteristics of similar small molecules and available analytical methods. Researchers should determine the quantitative solubility of this compound for their specific experimental needs.

Table 2: General Recommendations for this compound Solution Stability

ConditionRecommendationRationale
Stock Solutions (in DMSO) Store at -20°C or -80°C in tightly sealed vials. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.Minimizes solvent evaporation and degradation from light and temperature fluctuations.
Aqueous Solutions Prepare fresh for each experiment. Store at 2-8°C for short-term use (a few hours). Protect from light.Reduces the risk of degradation (e.g., hydrolysis, oxidation) and precipitation in aqueous media.
pH Maintain a neutral pH unless experimental conditions require otherwise.Extreme pH values can accelerate the degradation of small molecules.
Light Exposure Minimize exposure to direct light. Use amber vials or cover containers with foil.Protects against photodegradation.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer of choice.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

  • Addition of Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Assessment of Solution Stability

This protocol outlines a basic method to assess the stability of this compound in a specific solvent or buffer over time.

  • Solution Preparation: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration below its solubility limit.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each storage condition.

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. The rate of degradation can be determined from the slope of the line.

Mandatory Visualization

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Stimulates Membrane This compound This compound This compound->sGC_inactive Stimulates sGC_active sGC - Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolysis Cellular_Effects Downstream Cellular Effects PKG->Cellular_Effects GMP GMP PDE->GMP

Caption: Signaling pathway of this compound as a stimulator of soluble guanylate cyclase (sGC).

Troubleshooting_Solubility_Issues Start Observed Precipitation of This compound in Aqueous Buffer Check_Conc Is the final concentration below the kinetic solubility limit? Start->Check_Conc Lower_Conc Lower the final concentration Check_Conc->Lower_Conc No Proceed Proceed with Experiment Check_Conc->Proceed Yes Use_Cosolvent Consider using a co-solvent (e.g., ethanol) Lower_Conc->Use_Cosolvent Adjust_pH Experiment with buffer pH Use_Cosolvent->Adjust_pH Use_Additives Consider solubilizing agents (e.g., surfactants, cyclodextrins) Adjust_pH->Use_Additives Re-evaluate Re-evaluate solubility Use_Additives->Re-evaluate Re-evaluate->Proceed

Caption: Workflow for troubleshooting this compound solubility issues.

References

Zagociguat In Vivo Rodent Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Zagociguat (also known as CY6463) in in vivo rodent studies. The information is presented in a question-and-answer format to directly address specific issues and challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, central nervous system (CNS)-penetrant stimulator of soluble guanylate cyclase (sGC).[1][2] Its primary mechanism of action is to amplify the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway.[3][4] this compound acts as a positive allosteric modulator, sensitizing sGC to NO and thereby increasing the production of cGMP, a key second messenger involved in various physiological processes including neuronal function, blood flow regulation, and inflammation.[3][5]

Q2: Why is the NO-sGC-cGMP pathway a target for therapeutic intervention?

A2: The NO-sGC-cGMP signaling pathway is crucial for many cellular functions, including learning, memory, and mitochondrial biogenesis.[3][6] Dysfunction of this pathway is implicated in the pathophysiology of several neurodegenerative and mitochondrial diseases.[3][7] By stimulating this pathway, this compound is hypothesized to rebalance dysregulated cellular mechanisms and restore physiological function, offering potential therapeutic benefits for these conditions.[8][9]

Q3: What are the main applications of this compound in preclinical rodent models?

A3: In rodent models, this compound is primarily used to investigate its therapeutic potential in neurodegenerative diseases and cognitive impairment.[2][3] Studies have shown it can attenuate deficits in learning and memory, improve spatial learning, increase cerebral cGMP levels, and reduce neuroinflammation.[2][3]

Q4: Is this compound CNS-penetrant in rodents?

A4: Yes. In vivo experiments in rodents have confirmed that this compound penetrates the CNS, as evidenced by increased cGMP concentrations in the cerebrospinal fluid (CSF) after administration.[3] This is a key feature that allows it to be studied for CNS-related disorders.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound for oral administration. What vehicle should I use?

A1: this compound has low water solubility, which can present a challenge for formulation. While specific formulations for this compound in published rodent studies are not always detailed, common vehicles for oral gavage of poorly soluble compounds in mice include:

  • A suspension in 0.5% methyl cellulose.[10]

  • A co-solvent mixture, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the suitability of such mixtures should be tested for precipitation.[11]

  • For dietary administration, the compound can be mixed into the chow.[2]

It is critical to ensure the final formulation is a homogenous suspension or solution and to assess its stability over the intended period of use. Always start with a small-scale formulation test to check for solubility and stability before preparing a large batch for your study.

Q2: My animals are showing signs of dizziness or lethargy after dosing. Is this expected?

A2: Yes, these effects can be related to this compound's mechanism of action. As an sGC stimulator, this compound can cause smooth muscle relaxation in blood vessels, which may lead to a reduction in blood pressure.[3] In human clinical trials, dizziness and gastrointestinal-related events were reported and are consistent with other sGC stimulators.[3] If you observe these signs, consider the following:

  • Monitor Blood Pressure: If feasible within your experimental design, monitor blood pressure to correlate the clinical signs with a physiological effect.

  • Dose Adjustment: The observed effects may be dose-dependent. Consider performing a dose-response study to identify a dose that maintains efficacy while minimizing adverse effects.

  • Observation Period: Carefully observe the animals post-dosing to record the onset and duration of these effects. This information is valuable for interpreting your study outcomes.

Q3: The results from my study are highly variable between animals. What could be the cause?

A3: High variability in in vivo studies can stem from several factors. For oral dosing studies with this compound, consider these potential sources:

  • Inconsistent Dosing: Oral gavage requires technical proficiency to ensure the full dose is delivered to the stomach without causing undue stress or injury.[10][12] Ensure all personnel are thoroughly trained in the technique. Consider alternative, less stressful methods like micropipette-guided administration in a palatable vehicle.[13]

  • Formulation Instability: If this compound is not fully dissolved or is in an unstable suspension, the actual dose administered to each animal can vary. Ensure your formulation is homogenous and re-suspended properly before each administration.

  • Animal Stress: The stress of handling and gavage can impact physiological readouts.[14] Acclimatize animals to handling procedures before the study begins. The use of palatable formulations for voluntary consumption can also reduce stress.[13]

  • Pharmacokinetic Variability: Individual differences in absorption and metabolism can contribute to variability. Ensure your animal population is as homogenous as possible in terms of age and weight.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Rodent Models

SpeciesDosage RangeAdministration RouteDurationKey FindingsReference(s)
Rat0.1 - 1 mg/kgNot SpecifiedSingle DoseAttenuated cognitive deficits in an NMDA receptor antagonist model.[3]
Rat1 - 10 mg/kgNot SpecifiedNot SpecifiedImproved spatial learning (decreased thigmotaxis) in aged rats.[3]
Mouse0.3 - 10 mg/kgOral GavageSingle DoseIncreased cGMP in the cerebrum; reduced blood pressure.[2]
Mouse0.5 - 10 mg/kgDietary6 weeksReduced plasma levels of inflammatory markers (TNFα, IL-16).[2]
Mouse71.6 mg/kgDietary18 weeksReduced loss of dendritic spines in the hippocampus of aged mice.[2]

Table 2: Human Pharmacokinetic Parameters for this compound (for reference)

ParameterValueStudy PopulationReference(s)
Time to Max. Concentration (Tmax)0.8 - 5 hoursHealthy Participants[3][15]
Terminal Half-life (t½)52.8 - 67.1 hoursHealthy Participants[3][15]
CNS Penetration (CSF/free plasma ratio)0.43 - 0.45Healthy Participants[1][3][7][16]

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Mice

This protocol provides a general framework. Specific details such as dose volume and animal strain should be determined based on the experimental design and institutional guidelines (IACUC).

  • Animal Model:

    • Species/Strain: e.g., C57BL/6 mice.

    • Age/Weight: Specify the age and weight range for the study animals.

    • Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.

  • This compound Formulation Preparation (Example using Methyl Cellulose):

    • Objective: To prepare a 1 mg/mL suspension of this compound.

    • Materials: this compound powder, 0.5% (w/v) methyl cellulose in sterile water.

    • Procedure:

      • Calculate the required amount of this compound and vehicle for the number of animals and doses.

      • Weigh the this compound powder accurately.

      • In a sterile tube, gradually add the 0.5% methyl cellulose vehicle to the powder while vortexing or sonicating to ensure a uniform suspension.

      • Visually inspect the suspension for homogeneity before each use. Maintain continuous gentle agitation (e.g., using a stir plate) during the dosing procedure to prevent settling.

  • Administration Procedure:

    • Dose Calculation: Calculate the volume to be administered to each mouse based on its most recent body weight (e.g., for a 10 mg/kg dose in a 25g mouse using a 1 mg/mL suspension, the volume is 0.25 mL). Standard gavage volumes for mice are typically 5-10 mL/kg.[10]

    • Animal Restraint: Restrain the mouse firmly but gently by scruffing the neck to immobilize the head.[10]

    • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge, 1.5-inch for adult mice).[10] Gently insert the needle into the side of the mouth, pass it over the tongue, and advance it down the esophagus into the stomach. There should be no resistance.

    • Dose Delivery: Once the needle is in place, dispense the calculated volume smoothly.

    • Post-Administration Monitoring: Return the animal to its home cage and monitor for any immediate adverse reactions (e.g., distress, abnormal breathing) for at least 30 minutes.

  • Endpoint Measurement:

    • Pharmacodynamic (PD) Endpoints: Collect tissues (e.g., brain, CSF) or blood at predetermined time points post-dosing to measure cGMP levels or other relevant biomarkers.

    • Behavioral Endpoints: Conduct behavioral tests (e.g., Morris water maze, novel object recognition) at appropriate times following this compound administration to assess cognitive function.

Mandatory Visualizations

G cluster_pathway NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts This compound This compound This compound->sGC_inactive Sensitizes to NO (Positive Allosteric Modulator) GTP GTP GTP->sGC_active Downstream Downstream Effects (e.g., Vasodilation, Synaptic Plasticity, Reduced Inflammation) cGMP->Downstream Mediates

Caption: The NO-sGC-cGMP signaling pathway stimulated by this compound.

G cluster_workflow In Vivo Rodent Study Workflow cluster_endpoints acclimatization 1. Animal Acclimatization (≥ 1 week) baseline 2. Baseline Measurements (Body weight, behavioral tests) acclimatization->baseline dosing 4. Dosing (Oral Gavage / Dietary Admin) baseline->dosing formulation 3. This compound Formulation (Prepare fresh daily or validate stability) formulation->dosing monitoring 5. Post-Dose Monitoring (Clinical signs, body weight) dosing->monitoring endpoints 6. Endpoint Assessment monitoring->endpoints analysis 7. Data Analysis endpoints->analysis behavior Behavioral Testing behavior->analysis tissue Tissue/Blood Collection tissue->analysis

Caption: A typical experimental workflow for a this compound rodent study.

G cluster_troubleshooting Troubleshooting Logic start Observed Issue solubility Issue: Poor Solubility Check vehicle suitability Test alternative solvents (e.g., PEG400, CMC) Use sonication/vortexing start->solubility Formulation Problems variability Issue: High Variability Review gavage technique Ensure formulation homogeneity Acclimatize animals to handling start->variability Inconsistent Results side_effects Issue: Adverse Effects (Lethargy) Confirm dose accuracy Monitor blood pressure Consider dose reduction study start->side_effects Unexpected Animal Behavior solution_sol Action: Optimize Formulation solubility->solution_sol solution_var Action: Refine Protocol variability->solution_var solution_se Action: Adjust Dose side_effects->solution_se

References

Potential off-target effects of Zagociguat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Zagociguat in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a central nervous system (CNS)-penetrant soluble guanylate cyclase (sGC) stimulator.[1][2][3][4] It acts as a positive allosteric modulator of sGC, enhancing the enzyme's sensitivity to its endogenous ligand, nitric oxide (NO).[1] This results in increased production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, neuronal function, and mitochondrial biogenesis.[5][6][7][8]

Q2: Are there any known off-target binding interactions for this compound?

A2: Based on the available preclinical and early-phase clinical data, this compound is described as a stimulator of sGC.[1][3] Specific off-target binding profiles from comprehensive screening panels are not detailed in the provided literature. The observed physiological effects are largely consistent with the on-target stimulation of the NO-sGC-cGMP pathway.[1][9]

Q3: We are observing a significant drop in blood pressure in our animal models. Is this an expected effect?

A3: Yes, a modest reduction in blood pressure is an expected pharmacodynamic effect of this compound.[1][9] This is a direct consequence of sGC stimulation, leading to cGMP-mediated vasodilation.[7] In a first-in-human study, this compound induced a mean systolic blood pressure reduction of up to 6.1 mmHg and a mean diastolic reduction of up to 7.5 mmHg.[1] If the observed hypotension is more severe than anticipated, it may be necessary to adjust the dosage or consider the anxiolytic and sedative state of the animal, which can influence blood pressure.

Q4: Our protocol involves measuring tissue lactate levels, and we've seen an unexpected increase after this compound treatment in our complex I-deficient model. Is this a known off-target effect?

A4: This is a critical observation that has been documented in preclinical zebrafish models of mitochondrial disease. In complex I-deficient models that showed improved swimming activity with this compound, tissue lactate levels were observed to increase by 75%-100%.[2] This is not considered a typical off-target effect but rather a complex on-target or downstream physiological response. It is hypothesized that by improving overall cellular function and activity, this compound may lead to a temporary increase in glycolysis and subsequent lactate production in cells with compromised respiratory chain function. Further investigation into the metabolic state of the specific model is warranted.

Q5: What is the evidence for this compound's penetration of the central nervous system?

A5: CNS penetration has been confirmed in both preclinical and human studies. In vivo experiments in rodents demonstrated increased cGMP concentrations in the cerebrospinal fluid (CSF).[1] In a first-in-human trial, the mean CSF/free plasma concentration ratio was 0.43.[1] A subsequent study in healthy elderly participants found a similar CSF/free plasma concentration ratio of 0.45.[3][9]

Troubleshooting Guides

Issue 1: Inconsistent Neuromuscular Phenotype Rescue in Zebrafish Models

  • Problem: Variability in the rescue of neuromuscular dysfunction (e.g., touch-evoked escape response, swimming activity) in primary mitochondrial disease (PMD) zebrafish models.

  • Possible Causes & Solutions:

    • Compound Concentration: this compound has shown efficacy in the 10-100 nM range in zebrafish models.[2] Ensure that the final concentration in the water is accurate and stable over the treatment period. Prepare fresh solutions daily.

    • Model-Specific Effects: The therapeutic benefit of this compound may vary depending on the specific genetic or pharmacologic model of PMD.[2] The underlying pathophysiology of the model (e.g., specific respiratory chain complex affected) could influence the response. It is crucial to run parallel control experiments and consider the specific genetic background of the animals.

    • Stressor Application: If an acute stressor (e.g., a respiratory chain inhibitor) is used to induce a phenotype, the timing and concentration of the stressor relative to this compound administration are critical. Optimize the timing of this compound pre-treatment to ensure the compound is bioavailable before the stressor is applied.

Issue 2: Managing Hemodynamic Effects in Rodent Studies

  • Problem: Significant hypotension is confounding the results of behavioral or cognitive assessments in mice or rats.

  • Possible Causes & Solutions:

    • Dose Selection: The hypotensive effect is dose-dependent.[7] Consider performing a dose-response study to identify the minimal effective dose for the desired CNS effect with the least impact on systemic blood pressure.

    • Acclimatization: Ensure animals are thoroughly acclimatized to the experimental procedures and environment to minimize stress-induced fluctuations in blood pressure.

    • Continuous Monitoring: If feasible, use telemetry to continuously monitor blood pressure and heart rate to better understand the time course of the hemodynamic effects relative to dosing and behavioral testing.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueStudy PopulationSource
Mean Terminal Half-life 52.8 - 67.1 hoursHealthy Adults[1]
Median Time to Max. Concentration 0.8 - 5 hoursHealthy Adults[1]
Mean CSF/Free Plasma Ratio 0.43Healthy Adults[1]
Mean CSF/Free Plasma Ratio 0.45 (SD 0.092)Healthy Elderly[3][9]

Table 2: Pharmacodynamic Effects of this compound in Preclinical and Clinical Studies

EffectModel/PopulationObservationConcentration/DoseSource
Neuromuscular Protection Zebrafish PMD ModelsSignificant protection from dysfunction10-100 nM[2]
Tissue Lactate Levels Complex I-deficient Zebrafish75-100% IncreaseNot Specified[2]
Systolic Blood Pressure Healthy AdultsUp to 6.1 mmHg reduction0.3 - 50 mg (single dose)[1]
Diastolic Blood Pressure Healthy AdultsUp to 7.5 mmHg reduction0.3 - 50 mg (single dose)[1]

Experimental Protocols

Protocol: Assessment of Touch-Evoked Escape Response in a Zebrafish Larval Model of PMD

This protocol is adapted from methodologies used to assess neuromuscular function in zebrafish models.[2]

  • Animal Model: Use a validated genetic or pharmacologic (e.g., rotenone-treated) zebrafish larva model of primary mitochondrial disease at 5 days post-fertilization (dpf).

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in embryo medium to final desired concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control group (e.g., 0.1% DMSO).

    • Treat larvae for a predefined period (e.g., 24 hours) prior to the behavioral assay.

  • Behavioral Assay:

    • Place individual larvae in separate wells of a multi-well plate.

    • Allow a 10-minute acclimatization period.

    • Use a fine probe to deliver a light tactile stimulus to the tail of each larva.

    • Record the response using a high-speed camera.

  • Data Analysis:

    • Score the response as either "normal" (rapid C-bend and escape) or "impaired" (no response, delayed response, or spastic movement).

    • Calculate the percentage of larvae in each treatment group exhibiting a normal response.

    • Analyze the data using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test) to compare treatment groups to the vehicle control.

Visualizations

Zagociguat_Signaling_Pathway cluster_EC Extracellular Space cluster_IC Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) [Inactive] NO->sGC_inactive Binds sGC_active sGC [Active] sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes This compound This compound This compound->sGC_inactive Sensitizes GTP GTP GTP->sGC_active Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Response Physiological Responses - Vasodilation - Improved Mitochondrial Function - Neuronal Signaling Downstream->Response

Caption: this compound's mechanism of action on the NO-sGC-cGMP signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Model Select Preclinical Model (e.g., PMD Zebrafish) Dose Prepare this compound Doses (10-100 nM) & Vehicle Control Treat Administer Treatment (e.g., 24h incubation) Dose->Treat Assay Perform Neuromuscular Assay (e.g., Touch-Evoked Response) Treat->Assay Record Record & Score Responses Assay->Record Stats Statistical Analysis (% Normal Response vs. Control) Record->Stats Interpret Interpret Results Stats->Interpret

Caption: Workflow for assessing this compound's effect on neuromuscular function.

References

Technical Support Center: Troubleshooting cGMP Measurements with Zagociguat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Zagociguat in cGMP measurement assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cGMP levels?

This compound is a potent, CNS-penetrant soluble guanylate cyclase (sGC) stimulator.[1][2] It acts on the nitric oxide (NO)-sGC-cGMP signaling pathway by directly stimulating sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) production.[1] This mechanism is synergistic with NO, meaning it can amplify the cGMP response in the presence of endogenous or exogenous NO.

Q2: I am not seeing a significant increase in cGMP levels after treating my cells with this compound. What are the possible reasons?

There are several potential reasons for a lack of response to this compound:

  • Sub-optimal this compound Concentration: The concentration of this compound may be too low to elicit a detectable response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Low Endogenous NO Production: The stimulatory effect of this compound is enhanced by the presence of nitric oxide (NO). If your cells have low endogenous NO production, the response to this compound alone may be modest. Consider co-treatment with an NO donor.

  • High Phosphodiesterase (PDE) Activity: Phosphodiesterases are enzymes that degrade cGMP. High PDE activity in your cells can rapidly break down the cGMP produced in response to this compound, masking the effect. The use of a broad-spectrum PDE inhibitor, such as IBMX, is often recommended to prevent cGMP degradation.[3][4]

  • Cell Health and Density: Poor cell health or inappropriate cell density can affect cellular responses. Ensure your cells are healthy, within a suitable passage number, and plated at an optimal density.[5]

  • Incorrect Assay Procedure: Review your experimental protocol for any potential errors in reagent preparation, incubation times, or measurement steps.

Q3: My cGMP measurements show high variability between replicate wells. What could be the cause?

High variability in cGMP measurements is a common issue and can stem from several factors:

  • Pipetting Errors: Inconsistent pipetting of cells, this compound, or assay reagents can lead to significant variability. Ensure proper mixing of all solutions before pipetting.

  • Edge Effects: In 96-well plates, wells on the outer edges are prone to evaporation, leading to changes in reagent concentrations and affecting cell health and responses.[5][6][7] To mitigate this, avoid using the outer wells or fill them with sterile water or media.[5][7]

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will result in variable cell numbers per well, leading to inconsistent cGMP production. Ensure a homogenous cell suspension before and during plating.

  • Temperature Gradients: Temperature fluctuations across the plate during incubation can affect enzyme kinetics and cellular processes. Ensure the plate is incubated in a properly calibrated and humidified incubator.

  • Washing Steps: Inadequate or inconsistent washing during the assay (e.g., ELISA) can result in high and variable background signals.[8]

Q4: I am observing a high background signal in my cGMP ELISA. How can I troubleshoot this?

A high background signal in an ELISA can obscure the true signal and reduce the assay's dynamic range. Here are some common causes and solutions:

  • Insufficient Washing: Inadequate washing between antibody and substrate incubation steps is a primary cause of high background.[8][9][10] Increase the number of wash cycles and ensure complete aspiration of the wash buffer.[8][9]

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate your antibodies to determine the optimal concentration.

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the plate can result in high background.[11] Increase the blocking incubation time or try a different blocking agent.[11]

  • Contamination: Contamination of reagents or buffers with cGMP or other substances can lead to a false-positive signal.[8][12] Use fresh, high-quality reagents and maintain aseptic techniques.

  • Substrate Incubation Time: Over-incubation with the substrate solution can lead to excessive color development and high background. Optimize the incubation time based on the manufacturer's instructions and your experimental setup.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during cGMP measurements with this compound.

Problem Potential Cause Recommended Action
No or Low cGMP Signal This compound concentration is too low.Perform a dose-response experiment to determine the optimal this compound concentration.
Low endogenous nitric oxide (NO) levels.Co-treat cells with a known NO donor (e.g., SNP, DEA NONOate) to enhance the this compound effect.[3]
High phosphodiesterase (PDE) activity.Include a broad-spectrum PDE inhibitor like IBMX (e.g., 100-500 µM) in your assay buffer to prevent cGMP degradation.[3][4]
Poor cell health or incorrect cell density.Ensure cells are healthy and within an appropriate passage number. Optimize cell seeding density for your specific cell type.[5]
Inactive this compound.Check the expiration date and storage conditions of your this compound stock. Prepare fresh dilutions for each experiment.
High Variability Between Replicates Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing of all solutions before dispensing.
Edge effects in multi-well plates.Avoid using the outer rows and columns of the plate. Fill the peripheral wells with sterile water or media to maintain humidity.[5][6][7]
Non-uniform cell seeding.Ensure a single-cell suspension and mix the cell suspension frequently while plating to prevent settling.
Temperature fluctuations.Ensure uniform temperature across the incubator. Avoid stacking plates.
High Background in ELISA Insufficient washing.Increase the number of wash steps and ensure complete removal of wash buffer between steps.[8][9][10]
Antibody concentration too high.Titrate primary and secondary antibodies to their optimal concentrations.
Inadequate blocking.Increase blocking time or try a different blocking buffer (e.g., with a higher percentage of BSA or non-fat dry milk).[11]
Reagent contamination.Use fresh, sterile buffers and reagents. Handle all components with care to avoid cross-contamination.[8][12]
Prolonged substrate incubation.Optimize substrate incubation time to be within the linear range of the assay.

Experimental Protocols

General Protocol for In Vitro cGMP Measurement with this compound

This protocol provides a general framework for measuring this compound-induced cGMP production in cultured cells using a commercially available cGMP ELISA kit. Optimization of specific parameters (e.g., cell number, this compound concentration, incubation times) is crucial for each cell type and experimental setup.

Materials:

  • This compound

  • Cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Nitric oxide (NO) donor (optional, e.g., SNP)

  • Cell lysis buffer (as recommended by the cGMP assay kit manufacturer)

  • Commercially available cGMP ELISA kit

  • Multi-well cell culture plates (e.g., 96-well)

  • Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in cell culture medium to the desired final concentrations.

    • Prepare a stock solution of the PDE inhibitor (e.g., IBMX in DMSO) and dilute it in cell culture medium.

    • If using an NO donor, prepare a fresh solution immediately before use.

  • Cell Treatment:

    • Wash the cells once with pre-warmed PBS.

    • Pre-incubate the cells with the PDE inhibitor in serum-free medium for a designated time (e.g., 15-30 minutes) to inhibit cGMP degradation.

    • Add this compound (and NO donor, if applicable) to the wells and incubate for the desired time (e.g., 10-30 minutes). Include appropriate vehicle controls.

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Add the cell lysis buffer provided with the cGMP assay kit to each well.

    • Incubate as per the kit's instructions to ensure complete cell lysis and release of intracellular cGMP.

  • cGMP Measurement:

    • Follow the instructions of the commercial cGMP ELISA kit to measure the cGMP concentration in the cell lysates. This typically involves incubation with a cGMP-specific antibody, a secondary antibody conjugated to an enzyme (e.g., HRP), and a substrate for colorimetric detection.

    • Read the absorbance on a plate reader at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the cGMP concentration in your samples based on the standard curve.

    • Normalize the cGMP concentration to the protein concentration in each well to account for variations in cell number.

Visualizations

Zagociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive This compound This compound This compound->sGC_inactive sGC_active sGC - Active sGC_inactive->sGC_active Stimulation GTP GTP cGMP cGMP GTP->cGMP Catalysis by active sGC 5_GMP 5'-GMP cGMP->5_GMP Degradation Downstream_Effects Downstream Physiological Effects cGMP->Downstream_Effects PDE Phosphodiesterase (PDE) PDE->cGMP Inhibition Experimental_Workflow Start Start Experiment Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Pre_treatment Pre-treat with PDE inhibitor Incubate_Overnight->Pre_treatment Treatment Treat with this compound (and optional NO donor) Pre_treatment->Treatment Cell_Lysis Lyse cells Treatment->Cell_Lysis cGMP_Assay Perform cGMP ELISA Cell_Lysis->cGMP_Assay Data_Analysis Analyze data cGMP_Assay->Data_Analysis End End Experiment Data_Analysis->End Troubleshooting_Logic Start Variable cGMP Results? Check_Signal Low or No Signal? Start->Check_Signal Yes Check_Variability High Replicate Variability? Start->Check_Variability No Check_Signal->Check_Variability No Action_Concentration Optimize this compound Concentration Check_Signal->Action_Concentration Yes Action_PDE Add PDE Inhibitor Check_Signal->Action_PDE Yes Check_Background High Background? Check_Variability->Check_Background No Action_Pipetting Review Pipetting Technique Check_Variability->Action_Pipetting Yes Action_Edge_Effect Address Edge Effects Check_Variability->Action_Edge_Effect Yes Action_Washing Improve Washing Steps Check_Background->Action_Washing Yes Action_Blocking Optimize Blocking Check_Background->Action_Blocking Yes

References

Addressing potential Zagociguat-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Zagociguat in cell culture, with a focus on identifying and addressing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? this compound is a central nervous system (CNS) penetrant, small molecule stimulator of the enzyme soluble guanylate cyclase (sGC).[1][2] Its primary mechanism involves enhancing the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] By stimulating sGC, this compound increases the conversion of guanosine triphosphate (GTP) to cGMP, a critical second messenger that modulates various physiological processes, including neuronal function, blood flow, and mitochondrial function.[4][5][6][7]

Q2: Is cytotoxicity an expected outcome of this compound treatment in cell culture? Based on available clinical data, this compound is generally well-tolerated.[3][8][9] However, any compound can exhibit cytotoxic effects in in vitro systems at high concentrations, in specific sensitive cell lines, or over long exposure times. Observed cytotoxicity may also stem from off-target effects, issues with compound purity or stability, or reactions with the specific cell culture medium. Therefore, it is crucial to empirically determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.

Q3: What are the key downstream effects of sGC stimulation by this compound? Stimulation of sGC by this compound leads to an accumulation of intracellular cGMP.[4] This elevation in cGMP activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates various target proteins.[10] This signaling cascade can influence a wide range of cellular functions, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal activity and mitochondrial biogenesis.[11][12]

Q4: What is the difference between an sGC 'stimulator' like this compound and an sGC 'activator'? The distinction relates to the state of the heme group on the sGC enzyme.

  • sGC Stimulators (e.g., this compound) depend on the sGC enzyme being in its reduced (ferrous, Fe²⁺) state, which is the form that normally binds to nitric oxide (NO). Stimulators work synergistically with NO to enhance cGMP production.[12][13]

  • sGC Activators work on sGC that is in an oxidized (ferric, Fe³⁺) or heme-free state. This state is unresponsive to NO.[12][13] Conditions of high oxidative stress can cause the sGC heme to oxidize, potentially reducing the efficacy of stimulators and suggesting that the baseline redox state of your cell culture system could be a relevant experimental variable.[14][15]

Troubleshooting Guide: Unexpected Cytotoxicity

Q5: My cells show reduced viability after treatment with this compound. What are the first steps to troubleshoot this? If you observe unexpected cytotoxicity, systematically evaluate the following potential causes:

  • Confirm Compound Concentration: A simple error in serial dilutions is a common source of unexpected results. Re-calculate and carefully prepare fresh dilutions from your stock solution.

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is consistent across all wells and below the toxic threshold for your specific cell line (typically <0.1%-0.5%). Run a "vehicle-only" control.

  • Assess Compound Integrity: Use a fresh vial of this compound or a new batch if possible. Improper storage may lead to degradation. Confirm the purity of your compound via appropriate analytical methods if in doubt.

  • Check Cell Health: Examine your untreated control cells. If they do not appear healthy and are not proliferating at the expected rate, the issue may lie with the cells themselves or the general culture conditions (e.g., medium, incubator parameters, contamination).

Q6: How can I quantitatively assess and characterize the observed cytotoxicity? A multi-assay approach is recommended to build a clear picture of the cytotoxic mechanism. Start with a dose-response curve to determine the concentration at which toxicity occurs (EC₅₀/IC₅₀) and then investigate the mode of cell death.

Quantitative Data Summary

The tables below provide a template for organizing your experimental data and a comparison of common assays.

Table 1: Example Template for this compound Dose-Response Cytotoxicity Data Note: These values are for illustrative purposes only. Researchers must generate data specific to their cell line and experimental conditions.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Vehicle Control)1004.5
0.198.25.1
195.64.8
1089.36.2
5065.77.1
10042.18.5

Table 2: Comparison of Common Methodologies for Cytotoxicity Assessment

AssayPrincipleWhat It MeasuresKey AdvantagesKey Limitations
MTT / XTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases.Metabolic activity and cellular redox state.High-throughput, cost-effective, well-established.Can be confounded by changes in metabolic rate without cell death.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from damaged cells.Plasma membrane integrity (necrosis).Simple, measures a direct marker of cell death.Less sensitive for early apoptosis; LDH can be unstable in medium.
Annexin V / PI Staining Annexin V binds to phosphatidylserine (PS) on apoptotic cells; Propidium Iodide (PI) stains necrotic cells.Distinguishes between early apoptosis, late apoptosis, and necrosis.Provides mechanistic insight into the mode of cell death.Requires flow cytometry or fluorescence microscopy; time-sensitive.
Caspase-Glo® 3/7 Assay A luminogenic substrate is cleaved by active caspases 3 and 7.Key executioner caspase activity in the apoptotic pathway.Highly sensitive, simple "add-mix-read" protocol.Measures a specific point in the apoptotic cascade; may miss non-caspase-dependent death.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Reading: Gently pipette to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
  • Cell Treatment & Harvesting: Treat cells in a 6-well plate with this compound. After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling and Experimental Workflows

Zagociguat_Signaling_Pathway cluster_input Inputs cluster_core Core Mechanism cluster_downstream Downstream Effects This compound This compound sGC sGC (reduced) α β-heme This compound->sGC Stimulates NO Nitric Oxide (NO) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Cellular Responses (e.g., Vasodilation, Mitochondrial Function) PKG->Effects Modulates

Caption: this compound stimulates sGC, enhancing cGMP production and downstream signaling.

Cytotoxicity_Workflow cluster_validation Phase 1: Validation & Quantification cluster_mechanism Phase 2: Mechanistic Insight cluster_troubleshoot Phase 3: Artifact Check start Observation: Unexpected Cell Death dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response is_dose_dependent Is Cytotoxicity Dose-Dependent? dose_response->is_dose_dependent apoptosis_assay Perform Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI Staining) is_dose_dependent->apoptosis_assay Yes check_compound Check Compound: Purity, Stability, Fresh Stock is_dose_dependent->check_compound No / Inconsistent caspase_assay Measure Caspase-3/7 Activity apoptosis_assay->caspase_assay check_vehicle Run Vehicle-Only Control check_compound->check_vehicle check_cells Assess Health of Untreated Control Cells check_vehicle->check_cells

Caption: Experimental workflow for investigating potential drug-induced cytotoxicity.

Troubleshooting_Tree root Unexpected Cytotoxicity Observed cat1 Compound-Related Issues root->cat1 cat2 System-Related Issues root->cat2 c1_1 Incorrect Concentration? cat1->c1_1 c1_2 Solvent Toxicity? cat1->c1_2 c1_3 Compound Degradation? cat1->c1_3 c2_1 Cell Line Sensitivity? cat2->c2_1 c2_2 High Oxidative Stress? cat2->c2_2 c2_3 Underlying Culture Problem? cat2->c2_3 sol1_1 Action: Prepare fresh serial dilutions. c1_1->sol1_1 sol1_2 Action: Run vehicle-only control. c1_2->sol1_2 sol1_3 Action: Use fresh compound stock. c1_3->sol1_3 sol2_1 Action: Test on a different cell line. c2_1->sol2_1 sol2_2 Action: Measure baseline ROS. c2_2->sol2_2 sol2_3 Action: Check incubator & media; test for contamination. c2_3->sol2_3

Caption: Decision tree for troubleshooting sources of unexpected cytotoxicity.

References

How to prepare Zagociguat stock solutions for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Zagociguat stock solutions for in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is advised to use freshly opened, hygroscopic DMSO to ensure optimal solubility.[1]

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a high solubility in DMSO, reaching up to 250 mg/mL, which is equivalent to 690.07 mM.[1][2] To achieve this concentration, ultrasonic treatment may be necessary.[1][2]

Q3: How should I prepare a this compound stock solution?

A3: To prepare a stock solution, dissolve the appropriate mass of this compound powder in the required volume of DMSO. For example, to prepare a 10 mM stock solution, you would dissolve 10 mg of this compound in 2.7603 mL of DMSO. It is recommended to use the batch-specific molecular weight provided on the product vial for precise calculations.[2] For a detailed step-by-step guide, please refer to the Experimental Protocols section.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[2]

Q5: Is this compound soluble in aqueous buffers?

A5: this compound is sparingly soluble in aqueous buffers.[3] For experiments requiring dilution in aqueous media, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[3] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.5 mg/mL.[3] It is not recommended to store the aqueous solution for more than one day.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient mixing or sonication.To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[2] Ensure you are using a fresh, anhydrous grade of DMSO.[1]
Precipitate forms after diluting the DMSO stock solution in my aqueous cell culture medium. The final concentration of this compound in the aqueous medium exceeds its solubility limit. The percentage of DMSO in the final solution may be too low.Ensure the final concentration of this compound in your experiment is within the soluble range for your specific medium. It is crucial to first dissolve this compound in DMSO before diluting with an aqueous buffer.[3] The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity, but high enough to maintain this compound solubility.
Inconsistent or unexpected results in my in vitro assay. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the stock solution.Always use freshly prepared stock solutions or aliquots that have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[2] Re-verify the calculations for your stock solution, ensuring you have used the batch-specific molecular weight.[2]
Loss of biological activity of the compound. The compound may have degraded over time, especially if stored improperly or for longer than the recommended period.Discard any stock solutions that have been stored for longer than one month at -20°C or six months at -80°C.[1][2] Prepare a fresh stock solution from the solid compound.

Data Summary

Table 1: this compound Solubility and Stock Solution Preparation

Solvent Solubility Molarity (mM) Preparation Notes
DMSO250 mg/mL690.07Ultrasonic treatment and gentle warming to 37°C may be required.[1][2]

Table 2: Stock Solution Storage Recommendations

Storage Temperature Duration Recommendations
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]
-80°CUp to 6 monthsAliquot for single use to maintain stability.[1][2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound: Based on the batch-specific molecular weight (e.g., 362.28 g/mol ), calculate the mass needed. For 1 mL of a 10 mM solution, you would need 3.62 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Apply sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes.[1][2] Gentle warming to 37°C can also aid dissolution.[2]

  • Visually inspect for complete dissolution: Ensure no solid particles are visible in the solution.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use, sterile tubes.

  • Store appropriately: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Visualizations

Zagociguat_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Stimulates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates

Caption: Signaling pathway of this compound as a soluble guanylate cyclase (sGC) stimulator.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate (Warm to 37°C if needed) add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end Troubleshooting_Guide start Problem Encountered precipitate Precipitate in Aqueous Medium? start->precipitate inconsistent Inconsistent Results? precipitate->inconsistent No solution1 Check Final Concentration & DMSO Percentage precipitate->solution1 Yes no_dissolve Powder Not Dissolving? inconsistent->no_dissolve No solution2 Use Fresh Aliquots Avoid Freeze-Thaw inconsistent->solution2 Yes solution3 Warm to 37°C & Sonicate no_dissolve->solution3 Yes end Problem Resolved no_dissolve->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Zagociguat Administration in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zagociguat in long-term animal studies. The information is designed to mitigate common challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CY-6463 or IW-6463) is a small molecule drug that acts as a positive allosteric modulator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide (NO) signaling pathway. By stimulating sGC, this compound enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes including vasodilation, neuroprotection, and mitochondrial biogenesis.[1] this compound is notably central nervous system (CNS)-penetrant, making it a candidate for treating neurodegenerative and mitochondrial diseases.[2][3][4]

Q2: What are the primary therapeutic areas being investigated for this compound?

A2: this compound is primarily being investigated for the treatment of mitochondrial diseases, with a particular focus on Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes (MELAS) syndrome.[5][6][7] Due to its ability to penetrate the central nervous system and its neuroprotective effects observed in preclinical models, it is also being explored for other neurodegenerative diseases.[8][9][10]

Q3: What are the known side effects of this compound from clinical and preclinical studies?

A3: The most consistently reported side effect of this compound and other sGC stimulators is a dose-dependent reduction in blood pressure (hypotension) due to vasodilation.[3][8][11] In a first-in-human study, this compound induced a mean reduction in systolic and diastolic blood pressure.[3][8] Preclinical studies with other sGC stimulators in rodents have also shown blood pressure-lowering effects.[9] While generally well-tolerated, high doses in preclinical zebrafish models have shown some toxicity.[2] Long-term studies with other sGC stimulators in rats have suggested potential effects on renal function and extracellular matrix remodeling, which warrant monitoring.[5][12][13]

Q4: How should this compound be prepared for oral administration in rodent studies?

A4: While specific formulation details for this compound in preclinical studies are not extensively published, a common method for oral administration of small molecules in rodents is via oral gavage. The compound would typically be suspended or dissolved in a suitable vehicle. The choice of vehicle is critical and should be inert and non-toxic. Common vehicles include saline, water, or solutions containing suspending agents like methylcellulose or carboxymethylcellulose. For voluntary consumption, palatable vehicles like sweetened condensed milk or peanut butter have been used as alternatives to gavage.[14][15][16] It is crucial to ensure the homogeneity of the formulation, especially for suspensions, to guarantee consistent dosing.

Troubleshooting Guide

This guide addresses potential issues that may arise during the long-term administration of this compound in animal studies.

Observed Issue Potential Cause Recommended Action
Hypotension, Lethargy, Reduced Activity Exaggerated pharmacological effect of this compound (vasodilation).- Monitor blood pressure if feasible. - Reduce the dose of this compound. - Assess the frequency of administration. - Ensure adequate hydration of the animals.
Weight Loss or Failure to Gain Weight - Reduced food/water intake due to lethargy. - Stress from administration procedure (e.g., oral gavage). - Underlying toxicity.- Monitor food and water consumption daily. - Consider a more palatable vehicle for voluntary administration to reduce stress.[14][15] - Perform regular health checks and consider interim blood work to assess for organ toxicity. - If using oral gavage, ensure personnel are properly trained to minimize stress and injury.[17][18]
Changes in Kidney Function (e.g., increased creatinine, proteinuria) Potential long-term effect of sGC stimulation on renal hemodynamics. Studies on other sGC stimulators in rats have shown both protective and modulatory effects on kidney function.[5][11][12][13][19]- Implement regular monitoring of renal function parameters (e.g., blood urea nitrogen, creatinine, urinalysis for protein). - Consider dose reduction or discontinuation if significant renal impairment is observed. - Ensure animals are well-hydrated.
Increased Bleeding Time or Bruising sGC stimulation can have antiplatelet effects.- Handle animals with care to avoid injury. - Be cautious with procedures that carry a risk of bleeding (e.g., tail tipping for genotyping). - If significant bleeding is observed, consider a dose reduction and consult with a veterinarian.
Inconsistent Experimental Results - Improper drug formulation or administration. - Instability of the compound in the vehicle.- Ensure the this compound formulation is homogenous and the concentration is accurate. - Prepare fresh formulations regularly and store them appropriately. - Standardize the administration procedure to ensure consistent dosing.

Experimental Protocols

Below are detailed methodologies for key experimental procedures relevant to long-term this compound administration studies in rodents.

Protocol 1: Preparation of this compound for Oral Gavage in Rodents
  • Vehicle Selection: A common vehicle for oral gavage of insoluble compounds is 0.5% methylcellulose in sterile water.[16] The choice of vehicle should be validated for compatibility and stability with this compound.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rats and mice).[18]

    • Weigh the appropriate amount of this compound powder.

    • In a sterile container, gradually add the vehicle to the this compound powder while continuously mixing (e.g., using a magnetic stirrer) to ensure a uniform suspension.

    • Visually inspect the suspension for homogeneity before each administration.

  • Storage: Store the formulation as recommended by the manufacturer, typically protected from light and at a controlled temperature. Prepare fresh suspensions regularly to ensure stability.

Protocol 2: Long-Term Oral Gavage Administration in Mice/Rats
  • Animal Restraint:

    • For mice, restrain the animal by firmly grasping the loose skin over the neck and back.

    • For rats, a two-person technique may be required, with one person restraining the animal and the other performing the gavage.

  • Gavage Needle Selection:

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).[18] Flexible plastic needles may reduce the risk of esophageal injury compared to rigid metal needles.[18]

  • Administration Procedure:

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Gently introduce the needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle.

    • If any resistance is met, do not force the needle. Withdraw and attempt again.

    • Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure and regularly throughout the study.

    • To reduce stress, consider habituating the animals to the handling and restraint procedure before starting the actual dosing.[15]

Protocol 3: Monitoring for Adverse Effects
  • Daily Observations:

    • Conduct daily visual inspections of all animals to assess their general health, including posture, activity level, grooming, and presence of any abnormalities.

    • Monitor body weight at least three times per week.

    • Record daily food and water consumption.

  • Clinical Pathology:

    • Collect blood samples at predetermined intervals (e.g., monthly) for complete blood count (CBC) and serum chemistry analysis, with a focus on kidney and liver function markers.

  • Behavioral Assessments:

    • If the study aims to assess neurological effects, conduct relevant behavioral tests at baseline and at regular intervals throughout the study.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Collect key organs (e.g., brain, heart, kidneys, liver) for histopathological examination to identify any potential long-term tissue changes.

Visualizations

Zagociguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP sGC->cGMP Catalyzes This compound This compound This compound->sGC Stimulates GTP->cGMP Conversion Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activates Physiological_Effects Physiological Effects (Vasodilation, Neuroprotection, Mitochondrial Biogenesis) Downstream_Effectors->Physiological_Effects

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Long-Term Administration Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Suspension in Vehicle) Dosing Daily Oral Gavage Formulation->Dosing Animal_Acclimation Animal Acclimation & Baseline Measurements Animal_Acclimation->Dosing Monitoring Daily Health & Weight Checks Dosing->Monitoring Interim_Assessments Periodic Blood Sampling & Behavioral Testing Dosing->Interim_Assessments Endpoint Study Endpoint: Euthanasia & Necropsy Dosing->Endpoint Completion of Study Duration Monitoring->Dosing Interim_Assessments->Dosing Tissue_Collection Tissue Collection for Histopathology & Biomarkers Endpoint->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Caption: Experimental Workflow for Long-Term this compound Studies

References

Best practices for storing and handling Zagociguat to maintain potency.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Zagociguat to maintain its potency and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: this compound powder should be stored under specific temperature conditions to ensure its long-term stability. Based on supplier information, the recommended storage conditions are summarized in the table below. To prevent potential degradation from light and moisture, it is also best practice to store the compound in a tightly sealed, opaque container in a dark and dry place.

Q2: How should I prepare a stock solution of this compound?

Q3: How should I store this compound stock solutions?

A3: For optimal stability, it is recommended to aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or colder. When stored properly, stock solutions in an appropriate solvent, such as DMSO, are generally stable for several months. In one study, stock solutions were stored at -20°C until use[1].

Q4: Is this compound sensitive to light?

A4: There is no specific data available regarding the photosensitivity of this compound. However, as a general precautionary measure for organic small molecules, it is advisable to protect both the solid compound and its solutions from light. This can be achieved by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the known degradation pathways for this compound?

A5: Currently, there is no published information specifically detailing the degradation pathways of this compound. To minimize the risk of degradation, it is crucial to adhere to the recommended storage and handling conditions. Avoid exposure to extreme temperatures, high humidity, strong acids or bases, and excessive light.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected experimental results. 1. Degraded this compound: Improper storage or handling of the solid compound or stock solutions. 2. Inaccurate concentration: Errors in weighing the compound or in serial dilutions. 3. Precipitation of this compound: The compound may have precipitated out of the final aqueous experimental buffer.1. Verify Storage: Confirm that the solid this compound and stock solutions have been stored according to the recommendations (see storage table and FAQs). 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid compound. 3. Check Calculations and Equipment: Double-check all calculations for solution preparation and ensure the balance used for weighing is properly calibrated. 4. Assess Solubility in Final Medium: Visually inspect the final experimental medium for any precipitate. If precipitation is observed, consider adjusting the final concentration or the percentage of the solvent (e.g., DMSO) in the final solution. Be mindful that high concentrations of some organic solvents can affect experimental systems.
Difficulty dissolving solid this compound. 1. Inappropriate solvent: The chosen solvent may not be optimal for dissolving this compound. 2. Insufficient mixing: The compound may require more vigorous mixing or sonication to fully dissolve.1. Try Recommended Solvent: If you are not using DMSO, consider trying it as it is a common solvent for many organic molecules. 2. Aid Dissolution: Use a vortex mixer or sonicator to aid in dissolving the compound. Gentle warming may also be attempted, but be cautious as this could potentially accelerate degradation.
Precipitate forms when diluting a DMSO stock solution into an aqueous buffer. 1. Poor aqueous solubility: this compound may have limited solubility in your aqueous buffer. 2. Solvent shock: The rapid change in solvent polarity can cause the compound to precipitate.1. Lower Final Concentration: Try preparing a more dilute final solution. 2. Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to improve mixing and reduce precipitation. 3. Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) in the aqueous buffer can help maintain solubility, but this must be compatible with your experimental system.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound
Storage Temperature Duration Source
-20°C3 yearsSupplier Data
4°C2 yearsSupplier Data

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Pre-weighing Preparations:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • Ensure the analytical balance is calibrated and in a draft-free location.

  • Weighing this compound:

    • Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube).

    • Carefully weigh out the desired amount of this compound. For a 10 mM solution, you will need to calculate the mass based on its molecular weight (MW = 362.28 g/mol ).

      • Calculation Example for 1 mL of 10 mM stock solution:

        • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 362.28 g/mol = 3.6228 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vessel containing the weighed this compound.

    • Cap the vessel tightly and vortex thoroughly until the solid is completely dissolved.

    • If the compound does not dissolve readily, brief sonication in a water bath may be used to facilitate dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or colder, protected from light.

Mandatory Visualizations

signaling_pathway cluster_upstream Upstream Regulation cluster_core Core sGC Activation cluster_downstream Downstream Effects Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP Converts GTP Downstream Effectors\n(e.g., PKG) Downstream Effectors (e.g., PKG) cGMP->Downstream Effectors\n(e.g., PKG) Activates This compound This compound This compound->sGC Stimulates

Caption: this compound's mechanism of action in the NO-sGC-cGMP signaling pathway.

experimental_workflow start Start: Solid this compound weigh 1. Weigh Solid Compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot 3. Aliquot into Single-Use Tubes dissolve->aliquot store 4. Store at -20°C, Protected from Light aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_logic issue Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C, dark, dry) issue->check_storage Yes check_solution Check for Precipitate in Stock & Final Solutions check_storage->check_solution Storage OK prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh Precipitate or >1 month old reassess Re-run Experiment check_solution->reassess No Precipitate, Fresh Solution prepare_fresh->reassess

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zagociguat, a novel brain-penetrant soluble guanylate cyclase (sGC) stimulator, with other sGC modulators. It includes supporting experimental data and detailed methodologies to facilitate the validation of the link between this compound-induced sGC stimulation and improved neuronal function.

Introduction

This compound (formerly CY6463) is a first-in-class, orally administered, central nervous system (CNS)-penetrant sGC stimulator.[1][2] It is currently under investigation for the treatment of mitochondrial diseases, such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like Episodes), where impaired nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling is a key pathophysiological feature.[3][4] Unlike other sGC stimulators such as Riociguat and Vericiguat, which have limited brain penetration, this compound is specifically designed to target the CNS, offering a novel therapeutic approach for neurological disorders associated with deficient NO-cGMP signaling.[5]

Data Presentation: Quantitative Comparison of sGC Stimulators

The following table summarizes the available quantitative data for this compound and provides a comparative context with other sGC modulators. Direct head-to-head studies on neuronal endpoints are limited; therefore, comparisons are based on available preclinical data and known properties.

ParameterThis compound (CY6463)RiociguatVericiguat
Mechanism of Action CNS-penetrant sGC StimulatorsGC StimulatorsGC Stimulator
EC50 for sGC stimulation (in vitro) 46 nM (in rat primary neurons)[6]Not reported in neuronal cellsNot reported in neuronal cells
Effect on cGMP levels in CNS Significant increase in cerebrospinal fluid (CSF) cGMP in rats[7]No significant CNS exposure reported[5]No significant CNS exposure reported[5]
Blood-Brain Barrier Penetrance Yes[1][2]Limited[5]Limited[5]
Reported Effects on Neuronal Function - Increased functional MRI Blood-Oxygen-Level-Dependent (BOLD) signals in rats[7]- Mitigated neuromuscular dysfunction in zebrafish models of mitochondrial disease[5]Primarily peripheral vasodilation; not evaluated for direct neuronal effects in the CNS[8]Primarily peripheral vasodilation; not evaluated for direct neuronal effects in the CNS[8]
Clinical Development for Neurological Disorders Phase 2 trials for MELAS[4]Not in development for primary neurological disordersNot in development for primary neurological disorders

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Neurons

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Neuron This compound This compound This compound->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Neuronal_Function Improved Neuronal Function PKG->Neuronal_Function Leads to Mitochondrial_Function Improved Mitochondrial Function PKG->Mitochondrial_Function Leads to

Caption: this compound signaling pathway in neurons.

Experimental Workflow for Evaluating sGC Modulators

Start Start In_Vitro In Vitro Assays Start->In_Vitro cGMP cGMP Measurement (ELISA/FRET) In_Vitro->cGMP Mito Mitochondrial Respiration (Seahorse Assay) In_Vitro->Mito Electro Electrophysiology (Patch-Clamp) In_Vitro->Electro In_Vivo In Vivo Animal Models cGMP->In_Vivo Mito->In_Vivo Electro->In_Vivo Behavior Behavioral Assays (Rotarod, Morris Water Maze) In_Vivo->Behavior fMRI Functional Neuroimaging (fMRI BOLD) In_Vivo->fMRI Analysis Data Analysis & Comparison Behavior->Analysis fMRI->Analysis End Conclusion Analysis->End

References

A Comparative Safety Analysis of Soluble Guanylate Cyclase (sGC) Stimulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the safety profiles of riociguat, vericiguat, and praliciguat, providing researchers and drug development professionals with comparative data from key clinical trials, experimental methodologies, and an overview of the relevant signaling pathway.

Soluble guanylate cyclase (sGC) stimulators are a class of drugs that have emerged as a promising therapeutic option for cardiovascular diseases, including pulmonary hypertension and heart failure. By targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, these agents induce vasodilation and have demonstrated clinical benefits. This guide provides a comparative analysis of the safety profiles of three key sGC stimulators: riociguat, vericiguat, and the investigational drug praliciguat.

Comparative Safety Data

The following tables summarize the incidence of key adverse events observed in pivotal clinical trials for riociguat, vericiguat, and praliciguat. This data allows for a direct comparison of their safety profiles.

Table 1: Safety Profile of Riociguat in the PATENT-1 Trial [1]

Adverse EventRiociguat (2.5 mg max) (N=254) n (%)Placebo (N=126) n (%)
Any Adverse Event 227 (89)108 (86)
Headache69 (27)25 (20)
Dyspepsia48 (19)10 (8)
Dizziness40 (16)15 (12)
Nausea40 (16)16 (13)
Diarrhea35 (14)13 (10)
Hypotension25 (10)3 (2)
Anemia21 (8)3 (2)
Serious Adverse Events 29 (11)23 (18)
Syncope3 (1)5 (4)
Discontinuation due to Adverse Events 8 (3)9 (7)

Table 2: Safety Profile of Riociguat in the CHEST-1 Trial [2][3][4]

Adverse EventRiociguat (N=173) n (%)Placebo (N=88) n (%)
Right ventricular failure5 (3)3 (3)
Syncope3 (2)3 (3)
Hemoptysis3 (2)0 (0)
Hypotension16 (9)2 (2)

Table 3: Safety Profile of Vericiguat in the VICTORIA Trial [5][6]

Adverse EventVericiguat (N=2526) n (%)Placebo (N=2524) n (%)
Serious Adverse Events 826 (32.8)876 (34.8)
Hypotension414 (16.4)379 (15.0)
Anemia252 (10.0)177 (7.0)
Syncope101 (4.0)88 (3.5)
Discontinuation due to Adverse Events 167 (6.6)158 (6.3)

Table 4: Safety Profile of Praliciguat in the CAPACITY HFpEF Trial [7][8][9]

Adverse EventPraliciguat (40 mg) (N=91) n (%)Placebo (N=90) n (%)
Headache10 (11.0)6 (6.7)
Dizziness9 (9.9)1 (1.1)
Hypotension8 (8.8)0 (0.0)
Serious Adverse Events 9 (10.0)10 (11.0)
Discontinuation due to Adverse Events 4 (4.8)3 (3.3)

Experimental Protocols

The safety data presented above were collected in rigorously designed clinical trials. The following outlines the general methodologies used for safety assessment in these key studies.

PATENT-1 and CHEST-1 Trials (Riociguat):

  • Adverse Event Monitoring: In both the PATENT-1 and CHEST-1 trials, safety and tolerability were primary endpoints. Adverse events (AEs) and serious adverse events (SAEs) were recorded at each study visit. The relationship of the AE to the study drug was assessed by the investigator.

  • Vital Signs: Blood pressure and heart rate were monitored regularly throughout the studies, with specific attention to signs and symptoms of hypotension, especially during the dose-titration phase.

  • Laboratory Tests: Standard hematology and clinical chemistry panels were performed at baseline and at regular intervals to monitor for abnormalities, including anemia.

VICTORIA Trial (Vericiguat):

  • Safety Endpoints: The VICTORIA trial was an event-driven study with a primary composite endpoint of cardiovascular death or first heart failure hospitalization. Safety and tolerability were closely monitored.

  • Adverse Event Reporting: All AEs and SAEs were recorded. Events of special interest, such as symptomatic hypotension and syncope, were prospectively collected. An independent data and safety monitoring committee reviewed the safety data throughout the trial.

  • Dose Titration: Vericiguat was initiated at a low dose and titrated up, with dose adjustments based on tolerability and blood pressure measurements to minimize the risk of hypotension.

CAPACITY HFpEF Trial (Praliciguat):

  • Primary Safety Endpoint: The primary safety endpoint in the CAPACITY HFpEF trial was the incidence of treatment-emergent adverse events (TEAEs).

  • Data Collection: Safety assessments included the recording of all AEs and SAEs, regular monitoring of vital signs (blood pressure and heart rate), and routine laboratory tests (including cholesterol, triglycerides, and creatinine).

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and potential for off-target effects, it is crucial to visualize the signaling pathway targeted by sGC stimulators.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Smooth Muscle Cell) NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) (reduced, heme-containing) NO_source->sGC Activates sGC_oxidized Oxidized sGC (heme-free/oxidized) sGC->sGC_oxidized Oxidative Stress cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to sGC_Stimulators sGC Stimulators (e.g., Riociguat, Vericiguat) sGC_Stimulators->sGC Directly stimulates & sensitizes to NO Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Patient_Population Identify Target Patient Population (e.g., PAH, HFrEF) Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomize Patients Informed_Consent->Randomization Treatment_Arm sGC Stimulator (Dose Titration) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm AE_Monitoring Monitor for Adverse Events (AEs) & Serious Adverse Events (SAEs) Treatment_Arm->AE_Monitoring Placebo_Arm->AE_Monitoring Vital_Signs Record Vital Signs (BP, HR) AE_Monitoring->Vital_Signs Lab_Tests Perform Laboratory Tests (Hematology, Chemistry) Vital_Signs->Lab_Tests Statistical_Analysis Statistical Analysis of Safety Data Lab_Tests->Statistical_Analysis Reporting Report Incidence & Severity of AEs Statistical_Analysis->Reporting

References

Reproducibility of Zagociguat's Neuroprotective Effects: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical evidence supporting the neuroprotective effects of Zagociguat, a novel brain-penetrant soluble guanylate cyclase (sGC) stimulator, is crucial for its continued development. This guide provides a comparative analysis of this compound's performance against other sGC modulators and a non-sGC modulator neuroprotective agent, based on available preclinical data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the reproducibility and potential of this compound in the context of neurodegenerative disease research.

This compound (formerly CY6463/IW-6463) is an orally active stimulator of soluble guanylate cyclase (sGC) that can cross the blood-brain barrier.[1] Its mechanism of action involves the enhancement of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is implicated in neuronal function, neuroinflammation, and cerebral blood flow. Preclinical studies have explored its potential in various models of neurodegeneration and cognitive impairment. This guide summarizes key quantitative findings, details the experimental protocols used in these studies, and provides a comparative landscape of alternative neuroprotective strategies.

Comparative Analysis of Neuroprotective Efficacy

To contextualize the preclinical findings for this compound, this section compares its effects with another CNS-penetrant sGC stimulator (CYR119), a peripherally acting sGC activator (Runcaciguat), and a non-sGC modulating neuroprotective agent (Memantine). The data presented below is extracted from various preclinical studies and standardized for ease of comparison.

Table 1: Comparison of Effects on Neuroinflammation

CompoundAnimal ModelAssayOutcome MeasureResult
This compound (CY6463) Quinolinic acid-induced neuroinflammation (Rat)Gene expression analysisReduction in inflammatory gene expression (TNF, CD40, Icam1, Cybb, GFAP)Statistically significant decrease
CYR119 Lipopolysaccharide (LPS)-induced neuroinflammation (Mouse microglial cells)ImmunoassayReduction in pro-inflammatory cytokines (IL-6, TNF)Attenuated LPS-induced elevation
Runcaciguat Not reported in a direct neuroinflammation model--Primarily peripheral activity; limited CNS data
Memantine Lipopolysaccharide (LPS)-induced neuroinflammation (Rat primary neuron-glia cultures)ImmunoassayPrevention of microglial over-activationInhibited LPS-induced neurotoxicity

Table 2: Comparison of Effects on Cognitive Function

CompoundAnimal ModelBehavioral TestOutcome MeasureResult
This compound (CY6463) NMDA receptor antagonist-induced cognitive impairment (Rat)Not specifiedAttenuation of learning and memory deficitsSignificant improvement
This compound (CY6463) Aged rats with cognitive impairmentMorris Water MazeImproved spatial learningStatistically significant improvement
Memantine AAV-AD model of late-onset Alzheimer's Disease (Rat)Morris Water MazePrevention of cognitive impairmentsPrevented deficits in spatial learning and memory
Memantine Doxorubicin-induced cognitive impairment (Rat)Novel Location RecognitionImproved spatial memorySignificant improvement in discrimination index (p < 0.001)[2][3]

Table 3: Comparison of Effects in Disease-Specific Models

CompoundAnimal ModelKey EndpointOutcome MeasureResult
This compound (CY6463) Zebrafish models of mitochondrial disease (rotenone- or azide-exposed)Neuromuscular functionProtection from neuromuscular dysfunction and brain deathSignificant protection observed[4][5]
Runcaciguat Rat models of diabetic and ischemic retinopathyRetinal function and morphologyImproved neuroretinal function and morphologyStatistically significant improvements[6][7][8]
Memantine AAV-AD model of late-onset Alzheimer's Disease (Rat)Synaptic plasticity (LTP)Rescue of impaired Long-Term PotentiationSignificantly improved LTP (p = 0.029)[9]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating neuroprotective agents in a preclinical setting.

Zagociguat_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive binds sGC_active sGC (Active) sGC_inactive->sGC_active activation cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates CREB CREB Phosphorylation PKG->CREB Inflammation Reduced Neuroinflammation PKG->Inflammation Neuroprotection Neuroprotection & Cognitive Enhancement CREB->Neuroprotection This compound This compound This compound->sGC_inactive stimulates

This compound's mechanism of action.

Preclinical_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Model Induce Disease Model (e.g., NMDA antagonist, aging) Treatment Administer Treatment Groups: - Vehicle Control - this compound - Comparator(s) Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Biochemical Biochemical Assays (e.g., ELISA for inflammatory markers) Treatment->Biochemical Histological Histological Analysis (e.g., Neuronal cell counts) Treatment->Histological Analysis Statistical Analysis (Comparison between groups) Behavioral->Analysis Biochemical->Analysis Histological->Analysis

A typical preclinical experimental workflow.

Detailed Experimental Protocols

Reproducibility of preclinical findings is contingent on detailed and transparent reporting of experimental methods. Below are summaries of protocols employed in key studies investigating this compound and its comparators.

This compound (CY6463) - Aged Rat Model of Cognitive Impairment
  • Animal Model: Aged (e.g., 19-21 months old) male rats (strain, e.g., Sprague-Dawley or Wistar, should be specified in the original publication).

  • Treatment Groups:

    • Vehicle control (e.g., sterile water or saline).

    • This compound (doses would be specified, e.g., 1 mg/kg and 10 mg/kg, administered orally).

  • Dosing Regimen: Daily oral gavage for a specified period (e.g., 4-6 weeks).

  • Behavioral Assessment (Morris Water Maze):

    • Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of opaque water over several days (e.g., 4-5 days) with multiple trials per day. Latency to find the platform and path length are recorded.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Statistical Analysis: Two-way ANOVA for acquisition phase data and one-way ANOVA or t-tests for probe trial data.

Memantine - AAV-AD Rat Model
  • Animal Model: An age-dependent amyloid rat model (AAV-AD) designed to mimic late-onset Alzheimer's disease.[9][10]

  • Treatment Groups:

    • Placebo-treated control rats.

    • Placebo-treated AAV-AD rats.

    • Memantine-treated AAV-AD rats.

  • Dosing Regimen: Clinically relevant dose of 20 mg daily oral administration from 4 to 10 months of age.[10]

  • Behavioral Assessment (Morris Water Maze):

    • Learning Phase: Details of the training paradigm would be specified in the original publication.

    • Probe Test: Conducted 4 hours after the last day of training to assess memory retention.[9]

  • Electrophysiology (Long-Term Potentiation - LTP):

    • Hippocampal slices are prepared, and LTP is induced by high-frequency stimulation of synaptic pathways. The magnitude of LTP is compared between treatment groups.

  • Biochemical Analysis: Measurement of soluble Aβ42 levels and sAPPα/Aβ42 ratio in brain tissue.[9]

  • Statistical Analysis: One-way ANOVA followed by Tukey's post-hoc test for LTP and behavioral data. Student's t-test for biochemical data.[9]

This compound - Zebrafish Model of Mitochondrial Disease
  • Animal Model: Zebrafish larvae (e.g., 3 days post-fertilization) with mitochondrial dysfunction induced by exposure to rotenone (complex I inhibitor) or sodium azide (complex IV inhibitor).[4][5]

  • Treatment Groups:

    • Vehicle control (DMSO).

    • This compound at various concentrations (e.g., 10 nM, 100 nM).

    • Toxin-exposed group (rotenone or azide).

    • Toxin + this compound co-treatment groups.

  • Experimental Procedure:

    • Larvae are pre-incubated with this compound or vehicle for a specified duration before toxin exposure.

    • Endpoints are assessed at specific time points post-toxin exposure.

  • Outcome Measures:

    • Neuromuscular Function: Assessment of touch-evoked escape response and swimming activity using automated tracking systems (e.g., ZebraBox).

    • Brain Death: Quantified by specific morphological criteria.

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare outcomes between groups.

Conclusion

The available preclinical data for this compound demonstrate a reproducible neuroprotective effect across multiple models of neurodegeneration and cognitive impairment. Its mechanism of action, centered on the potentiation of the NO-sGC-cGMP signaling pathway in the CNS, is well-supported by in vitro and in vivo studies. When compared to other CNS-penetrant sGC modulators like CYR119, this compound shows a similar profile in reducing neuroinflammation. In contrast to peripherally acting sGC modulators such as Runcaciguat, this compound's ability to cross the blood-brain barrier is a key differentiator for its potential in treating neurological disorders. Furthermore, in models of cognitive decline, this compound's efficacy appears comparable to that of the established neuroprotective agent Memantine.

The consistency of findings across different laboratories and in diverse animal models, from rodents to zebrafish, lends weight to the reproducibility of this compound's neuroprotective effects. However, for a comprehensive understanding and to facilitate direct comparisons in future studies, standardized experimental protocols and the reporting of a core set of quantitative endpoints would be highly beneficial. The detailed methodologies and comparative data presented in this guide aim to provide a solid foundation for researchers to build upon as this compound progresses through clinical development.

References

Validating GDF-15 and FGF-21 as Biomarkers for Zagociguat Studies in Mitochondrial Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The development of effective therapies for mitochondrial diseases necessitates robust and reliable biomarkers to monitor disease progression and therapeutic response. Growth Differentiation Factor-15 (GDF-15) and Fibroblast Growth Factor-21 (FGF-21) have emerged as prominent circulating biomarkers associated with mitochondrial dysfunction. Zagociguat (CY6463), an investigational, central nervous system-penetrant soluble guanylate cyclase (sGC) stimulator, is currently under investigation for the treatment of Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), a rare and severe mitochondrial disorder.[1][2][3] This guide provides a comprehensive comparison of GDF-15 and FGF-21 and validates their use as pharmacodynamic biomarkers in clinical studies of this compound.

This compound aims to address the cellular energy deficits and endothelial dysfunction characteristic of MELAS by amplifying the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is implicated in mitochondrial biogenesis and function.[2][4] Preliminary clinical data from a Phase 2a study in MELAS patients have shown that this compound treatment is associated with improvements in mitochondrial disease biomarkers, including GDF-15 and lactate.[5][6] This guide will delve into the evidence supporting GDF-15 and FGF-21 as biomarkers for mitochondrial disease and their specific relevance to this compound's mechanism of action.

GDF-15 and FGF-21 as Biomarkers for Mitochondrial Disease

GDF-15 and FGF-21 are stress-responsive cytokines that are induced and secreted in response to various cellular stresses, including mitochondrial dysfunction.[7][8] Their levels are often elevated in patients with mitochondrial diseases, making them valuable diagnostic and monitoring tools.

Quantitative Comparison of Biomarker Performance

Numerous studies have evaluated the diagnostic accuracy of GDF-15 and FGF-21 in identifying patients with mitochondrial diseases. The following table summarizes key quantitative data from comparative studies.

BiomarkerSensitivitySpecificityDiagnostic Odds Ratio (OR)Area Under the Curve (AUC)Patient PopulationReference
GDF-15 77.8%Not specified73.50.941Adult mitochondrial disease[9]
FGF-21 68.5%Not specified45.70.911Adult mitochondrial disease[9]
GDF-15 Not specifiedNot specifiedNot specifiedHigher than FGF-21Mitochondrial Disorders (MDs)[4]
FGF-21 92.3%91.7%132.00.95Muscle-manifesting mitochondrial disease[10]
Lactate Not specifiedNot specified11.40.83Mitochondrial disease[10][11]
Creatine Kinase Not specifiedNot specified9.10.77Mitochondrial disease[10][11]

Experimental Protocols for Biomarker Measurement

Accurate and reproducible measurement of GDF-15 and FGF-21 is crucial for their application in clinical studies. Enzyme-linked immunosorbent assays (ELISAs) are the most common methods for quantifying these biomarkers in serum and plasma.

Protocol for GDF-15 Measurement

A typical experimental protocol for measuring GDF-15 using a commercially available ELISA kit is as follows:

  • Sample Collection and Preparation: Collect whole blood in either a serum separator tube or a tube containing EDTA or heparin. Centrifuge the sample to separate the serum or plasma. Samples can be stored at -80°C for long-term stability.[12]

  • Assay Procedure (based on a typical sandwich ELISA):

    • Add Assay Diluent to each well of a microplate pre-coated with a monoclonal antibody specific for human GDF-15.

    • Add standards, controls, and patient samples to the appropriate wells.

    • Incubate the plate for a specified time (e.g., 2 hours) at room temperature on a shaker.

    • Wash the wells to remove unbound substances.

    • Add a conjugate solution (e.g., a polyclonal antibody specific for human GDF-15 conjugated to horseradish peroxidase).

    • Incubate and wash the wells again.

    • Add a substrate solution and incubate until color develops.

    • Add a stop solution to terminate the reaction.

    • Measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the GDF-15 concentration in the samples by comparing their optical density to a standard curve generated from the standards of known concentrations.[13][14]

Protocol for FGF-21 Measurement

The protocol for FGF-21 measurement is similar to that of GDF-15, utilizing a specific FGF-21 ELISA kit.

  • Sample Collection and Preparation: Collect blood in EDTA or heparin-containing tubes to obtain plasma. Serum can also be used, but plasma is often preferred to minimize proteolytic degradation of FGF-21.[15] Centrifuge and store the plasma at -80°C.

  • Assay Procedure (based on a typical sandwich ELISA):

    • The steps are analogous to the GDF-15 ELISA, but with reagents specific for FGF-21 (capture antibody, detection antibody, and standards). Both total and active FGF-21 levels can be measured using specific antibody pairs.[16]

  • Data Analysis: Determine the FGF-21 concentration from the standard curve.

Signaling Pathways and Rationale for Use in this compound Studies

Understanding the signaling pathways of GDF-15, FGF-21, and this compound is essential to validate the use of these biomarkers in this compound clinical trials.

GDF-15 Signaling Pathway

Mitochondrial stress leads to the activation of the integrated stress response (ISR), which in turn upregulates the expression and secretion of GDF-15.[17][18] GDF-15 then acts on its receptor, GFRAL, which is primarily located in the hindbrain, to regulate appetite and metabolism.[19]

GDF15_Signaling_Pathway Mitochondrial_Stress Mitochondrial Stress ISR Integrated Stress Response (ISR) Mitochondrial_Stress->ISR GDF15_Expression GDF-15 Expression & Secretion ISR->GDF15_Expression Circulating_GDF15 Circulating GDF-15 GDF15_Expression->Circulating_GDF15 GFRAL_Receptor GFRAL Receptor (Hindbrain) Circulating_GDF15->GFRAL_Receptor Downstream_Signaling Downstream Signaling (e.g., STAT3, AKT, MAPK) GFRAL_Receptor->Downstream_Signaling Biological_Effects Biological Effects (e.g., Appetite Regulation) Downstream_Signaling->Biological_Effects

Caption: GDF-15 signaling pathway initiated by mitochondrial stress.

FGF-21 Signaling Pathway

Similar to GDF-15, FGF-21 expression is induced by mitochondrial stress. FGF-21 signals through a receptor complex consisting of an FGF receptor (FGFR) and a co-receptor, β-Klotho.[20][21] This signaling pathway activates downstream cascades like the MAPK and AMPK pathways to regulate glucose and lipid metabolism.[3]

FGF21_Signaling_Pathway Mitochondrial_Stress Mitochondrial Stress Stress_Response Cellular Stress Response Mitochondrial_Stress->Stress_Response FGF21_Expression FGF-21 Expression & Secretion Stress_Response->FGF21_Expression Circulating_FGF21 Circulating FGF-21 FGF21_Expression->Circulating_FGF21 FGFR_bKlotho FGFR/β-Klotho Receptor Complex Circulating_FGF21->FGFR_bKlotho Downstream_Signaling Downstream Signaling (e.g., MAPK, AMPK) FGFR_bKlotho->Downstream_Signaling Biological_Effects Biological Effects (Metabolic Regulation) Downstream_Signaling->Biological_Effects

Caption: FGF-21 signaling pathway in response to cellular stress.

This compound's Mechanism of Action and Interaction with Biomarker Pathways

This compound is a positive allosteric modulator of sGC, the receptor for nitric oxide (NO).[5][22] By sensitizing sGC to endogenous NO, this compound increases the production of cGMP, a key second messenger.[2] The NO-sGC-cGMP pathway is crucial for mitochondrial biogenesis, vasodilation, and neuroprotection. In MELAS, this pathway is often impaired.[6]

There is evidence suggesting a direct link between the NO signaling pathway and GDF-15 expression. Studies have shown that NO can induce GDF-15 expression in cardiomyocytes.[11] This suggests that this compound, by amplifying NO signaling, could directly influence GDF-15 levels, independent of its effects on overall mitochondrial health. However, the preliminary clinical data showing a decrease or normalization of elevated GDF-15 levels with this compound treatment in MELAS patients suggests that the dominant effect is likely the amelioration of the underlying mitochondrial stress.[5]

Zagociguat_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Biomarker Response NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP Mitochondrial_Function Improved Mitochondrial Function & Biogenesis cGMP->Mitochondrial_Function This compound This compound This compound->sGC Stimulates Mitochondrial_Stress Reduced Mitochondrial Stress Mitochondrial_Function->Mitochondrial_Stress GDF15_FGF21 Decreased GDF-15 & FGF-21 Levels Mitochondrial_Stress->GDF15_FGF21

Caption: this compound's proposed mechanism and its effect on biomarkers.

Alternative Biomarkers

While GDF-15 and FGF-21 are promising, other biomarkers are also used to assess mitochondrial dysfunction. These include:

  • Lactate and Pyruvate: The lactate-to-pyruvate ratio is a classic indicator of impaired oxidative phosphorylation.

  • Creatine Kinase (CK): Elevated CK can indicate muscle damage, which is common in mitochondrial myopathies.

  • Circulating cell-free mitochondrial DNA (ccf-mtDNA): Increased levels may reflect mitochondrial damage.

However, GDF-15 and FGF-21 have generally shown superior sensitivity and specificity compared to these traditional markers.[4][10][11]

Conclusion and Recommendations

The available evidence strongly supports the validation of GDF-15 and FGF-21 as key pharmacodynamic biomarkers for this compound studies in patients with mitochondrial diseases like MELAS.

  • Established Role: Both GDF-15 and FGF-21 are well-established and sensitive indicators of mitochondrial stress, outperforming traditional biomarkers in many instances.[9][10]

  • Clinical Evidence with this compound: Preliminary clinical data directly demonstrate that this compound treatment can lead to a reduction in elevated GDF-15 levels in MELAS patients, correlating with other measures of mitochondrial function.[5][6]

  • Mechanistic Plausibility: The mechanism of action of this compound, through the enhancement of the NO-sGC-cGMP pathway, is directly linked to improving mitochondrial function, which is the primary driver of GDF-15 and FGF-21 elevation.

For researchers and drug development professionals, the inclusion of GDF-15 and FGF-21 measurements in this compound clinical trials is highly recommended. These biomarkers can provide valuable insights into the biological activity of this compound and its potential to alleviate the underlying cellular pathology in mitochondrial diseases. Continued monitoring of these biomarkers in ongoing and future studies, such as the Phase 2b PRIZM study, will be crucial to further solidify their role in guiding the development of this promising therapeutic agent.[10][20]

References

Comparative Efficacy of Zagociguat on Cerebral Blood Flow: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Zagociguat, a novel soluble guanylate cyclase (sGC) stimulator, with other classes of vasodilators concerning their effects on cerebral blood flow (CBF). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental data, methodologies, and underlying signaling pathways.

Executive Summary

This compound, a brain-penetrant sGC stimulator, is under investigation for neurological and mitochondrial diseases.[1][2][3][4] Its mechanism of action, centered on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, offers a targeted approach to enhancing cerebral perfusion.[2][5] Comparative analysis with other vasodilators, such as phosphodiesterase-5 (PDE5) inhibitors, nitric oxide donors, and calcium channel blockers, reveals distinct profiles of efficacy and action. While direct head-to-head trial data is limited, this guide synthesizes available quantitative data, experimental protocols, and mechanisms of action to facilitate an informed comparison.

Quantitative Data on Cerebral Blood Flow

The following tables summarize the quantitative effects of this compound and other vasodilators on cerebral blood flow from various studies.

Table 1: Effects of this compound on Cerebral Blood Flow

DrugPopulationDosageMethodKey FindingsReference
This compoundMELAS Patients15mg once-dailyArterial Spin Labeling (ASL) MRI-10% change in Cerebral Blood Flow*[6]

*Note: The negative value is presented as found in the source. Its interpretation is not explicitly provided and may represent a normalization of pathologically elevated CBF or a decrease from baseline. The study also reported qualitative "improvements in...blood flow in the brain".[1][5][7][8]

Table 2: Effects of Other Vasodilators on Cerebral Blood Flow

Drug ClassDrugPopulationMethodKey FindingsReference
PDE5 Inhibitor SildenafilPatients with vasospasm after SAH¹⁵O-PETNo significant change in global CBF (34.5 ± 7 vs. 33.9 ± 8.0 ml/100g/min)[9][10]
SildenafilPatients with small vessel diseaseTCD and ASL MRIImproved cerebrovascular reactivity, resistance, and cerebral blood flow[11][12]
NO Donor Sodium NitroprussideAwake patients¹³³Xe intra-arterial injection13% decrease in CBF with moderate blood pressure reduction[13][14]
Sodium NitroprussideAwake patients¹³³Xe intra-arterial injection15.9% decrease in hemispheric CBF with small blood pressure reduction[15]
Sodium NitroprussideHealthy young menDoppler UltrasoundMaintained CBF with an increase in internal carotid artery flow[16]
Calcium Channel Blocker Nicardipine (intra-arterial)Patients with SAH-induced vasospasmCT PerfusionMean increase in CBF of 41 ± 43%[1][17]
Nicardipine (intravenous)Hypertensive patients with ICAOPETSignificant increase in CBF in the patent hemisphere[18]
Nicardipine (intraventricular)Patients with SAH-induced vasospasmTCDReduction of mean CBF velocity of 26.3 cm/s in the middle cerebral artery[19]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing CBF data. Below are descriptions of the key experimental protocols used in the cited studies.

Arterial Spin Labeling (ASL) Magnetic Resonance Imaging (MRI)

ASL is a non-invasive MRI technique that quantifies CBF by using magnetically labeled arterial water as an endogenous tracer.[5][11][12][20][21][22][23][24][25]

  • Principle: The magnetization of arterial blood is inverted (labeled) before it enters the imaging slice. A control image is acquired without this labeling. The subtraction of the labeled image from the control image yields a perfusion-weighted image that is proportional to CBF.[21][22]

  • Typical Protocol:

    • Labeling: A radiofrequency pulse is applied to the arterial blood in the neck region.

    • Post-Labeling Delay (PLD): A delay is introduced to allow the labeled blood to travel from the labeling region to the brain tissue.

    • Image Acquisition: A rapid imaging sequence (e.g., echo-planar imaging) is used to acquire the labeled and control images.

    • Quantification: CBF is quantified in units of ml/100g/min by comparing the perfusion-weighted signal to a reference signal from a proton density image.[22]

Transcranial Doppler (TCD) Ultrasound

TCD is a non-invasive ultrasound method used to measure the velocity of blood flow in the major intracranial arteries.[15][20][21][22][26][27]

  • Principle: The Doppler effect is utilized, where the frequency of the ultrasound waves reflected from moving red blood cells is altered. This frequency shift is proportional to the blood flow velocity.

  • Typical Protocol:

    • Probe: A low-frequency (2 MHz) transducer is used to penetrate the skull.[15][20]

    • Acoustic Windows: The probe is placed on specific "acoustic windows" on the skull (e.g., transtemporal, transorbital, suboccipital) to insonate the arteries of the Circle of Willis.

    • Measurement: The mean blood flow velocity (cm/s) is recorded from specific arteries, such as the middle cerebral artery (MCA).[20][26]

[¹⁵O]-water Positron Emission Tomography (PET)

[¹⁵O]-water PET is considered a gold standard for the quantitative measurement of CBF.[6][10][17][19][28]

  • Principle: A small amount of water labeled with the positron-emitting isotope ¹⁵O is injected into the bloodstream. The accumulation of the tracer in the brain is measured by the PET scanner and is proportional to CBF.

  • Typical Protocol:

    • Tracer Injection: A bolus of [¹⁵O]-water is injected intravenously.

    • Dynamic PET Scan: A series of brain images are acquired over several minutes to track the distribution of the tracer.

    • Arterial Blood Sampling: An arterial line is typically required to measure the concentration of the tracer in the arterial blood over time (the arterial input function).

    • Kinetic Modeling: Mathematical models are applied to the PET data and the arterial input function to generate quantitative maps of CBF.

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of this compound and the comparator drugs are mediated by distinct signaling pathways.

This compound (sGC Stimulator)

This compound directly stimulates soluble guanylate cyclase (sGC), the enzyme that synthesizes cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO).[5] This enhances the NO-sGC-cGMP signaling pathway, leading to vasodilation.

Zagociguat_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to This compound This compound This compound->sGC_inactive stimulates

This compound signaling pathway.
PDE5 Inhibitors (e.g., Sildenafil)

PDE5 inhibitors do not directly cause vasodilation but rather prevent the breakdown of cGMP by the phosphodiesterase-5 enzyme. This potentiates the effects of endogenous NO.[18][29][30]

PDE5_Inhibitor_Pathway cluster_smc Vascular Smooth Muscle Cell cGMP cGMP PDE5 PDE5 cGMP->PDE5 substrate Vasodilation Vasodilation cGMP->Vasodilation promotes GMP GMP (inactive) PDE5->GMP degrades to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

PDE5 inhibitor mechanism of action.
Nitric Oxide (NO) Donors (e.g., Sodium Nitroprusside)

NO donors directly release nitric oxide or related compounds that are converted to NO in the body.[31][32][33][34][35] This exogenous NO then activates the sGC-cGMP pathway.

NO_Donor_Pathway NO_Donor NO Donor (e.g., Sodium Nitroprusside) NO Nitric Oxide (NO) NO_Donor->NO releases sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation leads to

Nitric oxide donor mechanism of action.
Calcium Channel Blockers (e.g., Nicardipine)

Calcium channel blockers inhibit the influx of extracellular calcium into vascular smooth muscle cells through L-type calcium channels.[36][37][38][39][40] This reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation.

CCB_Pathway cluster_smc Vascular Smooth Muscle Cell Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction leads to Nicardipine Nicardipine Nicardipine->Ca_Channel blocks Relaxation Vasodilation Nicardipine->Relaxation results in

Calcium channel blocker mechanism of action.

Conclusion

This compound represents a targeted approach to enhancing cerebral blood flow by directly stimulating the sGC enzyme in the NO-sGC-cGMP pathway. This mechanism is distinct from other vasodilators such as PDE5 inhibitors, which prevent cGMP degradation, NO donors, which provide the initial signaling molecule, and calcium channel blockers, which act on a separate pathway to induce smooth muscle relaxation.

The available quantitative data suggests that the effects of vasodilators on cerebral blood flow can be highly dependent on the patient population and the specific clinical context. For this compound, further data from ongoing and future clinical trials will be crucial to fully elucidate its comparative efficacy and therapeutic potential in treating conditions associated with impaired cerebral perfusion. The experimental protocols outlined in this guide provide a framework for understanding how these critical data are generated and should be considered when evaluating and comparing study outcomes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.